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  • Product: 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid
  • CAS: 90-21-1

Core Science & Biosynthesis

Foundational

Technical Guide: 4-Chloro-5-hydroxynaphthalene-2,7-disulfonic Acid (CAS 90-21-1)

A Functional Scaffold for Chromophores and Pharmacophores[1][2] Executive Summary 4-Chloro-5-hydroxynaphthalene-2,7-disulfonic acid (CAS 90-21-1) is a specialized naphthalene derivative historically utilized as a couplin...

Author: BenchChem Technical Support Team. Date: February 2026

A Functional Scaffold for Chromophores and Pharmacophores[1][2]

Executive Summary

4-Chloro-5-hydroxynaphthalene-2,7-disulfonic acid (CAS 90-21-1) is a specialized naphthalene derivative historically utilized as a coupling component in the synthesis of reactive azo dyes.[1] However, in the context of modern drug development and materials science, it represents an underutilized "privileged scaffold." Its structural uniqueness lies in the peri-positioning of the chloro and hydroxyl groups (positions 4 and 5), combined with the high water solubility conferred by the disulfonic acid moieties.

This guide provides a comprehensive technical analysis of CAS 90-21-1, moving beyond its colorant roots to explore its utility as a precursor for bioactive naphthalene sulfonates (e.g., viral entry inhibitors) and its rigorous quality control requirements.

Part 1: Chemical Identity & Structural Analysis[3][4]

The molecule consists of a naphthalene core substituted with two sulfonic acid groups (positions 2 and 7), a hydroxyl group (position 5), and a chlorine atom (position 4).

Table 1: Physicochemical Profile

PropertyValue / Description
CAS Registry Number 90-21-1
IUPAC Name 4-Chloro-5-hydroxynaphthalene-2,7-disulfonic acid
Molecular Formula C₁₀H₇ClO₇S₂
Molecular Weight 338.74 g/mol
Appearance Off-white to grey hygroscopic powder
Solubility High in water (due to -SO₃H groups); Low in non-polar solvents
Acidity (pKa) ~0.5 (Sulfonic acids), ~8.5 (Phenolic OH)
Key Functional Groups Aryl Chloride (electrophile/leaving group), Phenol (nucleophile), Sulfonates (solubilizers)
Structural Insight: The Peri-Effect

The proximity of the 4-Chloro and 5-Hydroxy groups creates a steric and electronic environment known as the peri-effect. Unlike ortho substituents, these groups are on different rings but spatially adjacent. This results in:

  • Hydrogen Bonding: Potential intramolecular H-bonding between the hydroxyl proton and the chlorine lone pair.

  • Steric Strain: Slight distortion of the naphthalene planarity, increasing the reactivity of the chlorine atom toward metal-catalyzed cross-coupling compared to isolated chloronaphthalenes.

Part 2: Synthetic Routes & Manufacturing[1][6]

The synthesis of CAS 90-21-1 is typically achieved via the modification of H-Acid (1-amino-8-naphthol-3,6-disulfonic acid), a widely available dye intermediate. The transformation replaces the amino group with a chlorine atom via the Sandmeyer reaction.

Protocol: Sandmeyer Conversion of H-Acid

Note: This protocol describes the chemical logic. Industrial scale-up requires specific safety engineering for diazonium handling.

  • Diazotization: H-Acid is dissolved in dilute acid and reacted with Sodium Nitrite (NaNO₂) at 0–5°C. The sulfonic acid groups maintain solubility.

  • Substitution: The diazonium salt is treated with Cuprous Chloride (CuCl) in hydrochloric acid. The diazo group (

    
    ) is displaced by the Chloride ion.
    
  • Purification: The product is salted out using Sodium Chloride (NaCl) or isolated via acid precipitation.

DOT Diagram: Synthetic Pathway

SynthesisPath H_Acid H-Acid (1-Amino-8-naphthol-3,6-disulfonic acid) Diazo Diazonium Intermediate (Unstable at >5°C) H_Acid->Diazo NaNO2 / HCl 0-5°C Product CAS 90-21-1 (4-Chloro-5-hydroxy...) Diazo->Product CuCl / HCl Sandmeyer Rxn Waste N2 (Gas) + Cu salts Diazo->Waste

Figure 1: Synthesis of CAS 90-21-1 via Sandmeyer reaction from H-Acid.

Part 3: Reactivity Profile & Drug Development Utility

For researchers, the value of CAS 90-21-1 lies in its dual reactivity, allowing it to serve as a scaffold for library generation.

1. Electrophilic Aromatic Substitution (Dye/Probe Synthesis)

The phenolic hydroxyl group activates the ring at the ortho position (position 6 relative to the naphthalene numbering, or ortho to the OH). This allows for Diazo Coupling :

  • Mechanism: Reaction with aryl diazonium salts.

  • Application: Synthesis of metallochromic indicators or red-shifted azo dyes.

  • Pharma Relevance: Construction of azo-based prodrugs (cleavable by azoreductases in the colon).

2. Nucleophilic Substitution / Cross-Coupling (Scaffold Functionalization)

The 4-Chloro position is the key "handle." While aryl chlorides are typically inert, the electron-withdrawing nature of the sulfonic acid groups activates the ring slightly.

  • Buchwald-Hartwig Amination: Pd-catalyzed displacement of Cl with amines. This allows the introduction of solubilizing amine chains, crucial for designing DNA-intercalating drugs.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids to extend the aromatic system.

DOT Diagram: Reactivity Logic

Reactivity Core 4-Chloro-5-hydroxynaphthalene- 2,7-disulfonic acid Path1 OH Group (Pos 5) Directing Group Core->Path1 Path2 Cl Group (Pos 4) Leaving Group Core->Path2 Path3 SO3H Groups Solubility Core->Path3 Outcome1 Azo Coupling (Dye/Probe Synthesis) Path1->Outcome1 Electrophilic Subst. Outcome2 Pd-Catalyzed Coupling (Scaffold Extension) Path2->Outcome2 Suzuki/Buchwald Outcome3 High Aqueous Solubility (Bioavailability) Path3->Outcome3 Ionization

Figure 2: Functional reactivity map for scaffold diversification.

Part 4: Analytical Protocols (Quality Control)

In drug development, purity is paramount. A common impurity in CAS 90-21-1 is unreacted H-Acid (CAS 90-20-0) or hydrolysis products (Chromotropic acid).

HPLC Method for Purity Assessment

This method separates the highly polar sulfonic acids using Ion-Pair Chromatography.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBAH) in Water (pH adjusted to 6.0 with Phosphate buffer).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B to 40% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic backbone) and 310 nm (specific for naphthalene sulfonates).

  • Rationale: The TBAH acts as an ion-pairing agent, masking the negative charges of the sulfonic acids and allowing them to retain on the hydrophobic C18 column. Without TBAH, the compound would elute in the void volume.

Part 5: Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling:

    • Use in a fume hood to avoid dust inhalation.

    • Wear nitrile gloves and safety goggles.

    • Incompatibility: Avoid contact with strong oxidizers. Reaction with strong bases will form the salt (soluble).

References
  • PubChem. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-Acid) and derivatives.[2][3][4][5][6] National Library of Medicine. Retrieved from [Link]

  • FDA. (n.d.). Substance Registration System: Naphthalene Sulfonates. U.S. Food and Drug Administration. Retrieved from [Link]

  • ResearchGate. (2023). Spectral characterization of azo dyes derived from H-acid and its chloro-analogs.[3] Retrieved from [Link]

Sources

Exploratory

4-Chloro-5-hydroxynaphthalene-2,7-disulfonic acid molecular weight and formula

This technical guide details the physicochemical properties, synthesis, and analytical characterization of 4-Chloro-5-hydroxynaphthalene-2,7-disulfonic acid (CAS 90-21-1).[1] Commonly utilized as a specialized intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and analytical characterization of 4-Chloro-5-hydroxynaphthalene-2,7-disulfonic acid (CAS 90-21-1).[1]

Commonly utilized as a specialized intermediate in the synthesis of azo dyes and chromotropic acid derivatives, this compound represents a critical "peri-substituted" naphthalene scaffold where the chloro and hydroxy groups occupy adjacent (1,8-like) positions across the ring junction.

[1][2][3][4][5][6][7]

Part 1: Physicochemical Specifications

The following data defines the core molecular identity of the compound. Researchers should note that while the free acid form is described here, the compound is frequently handled as a sodium or potassium salt to improve stability and solubility.

Molecular Identity
ParameterSpecification
IUPAC Name 4-Chloro-5-hydroxynaphthalene-2,7-disulfonic acid
Common Synonyms 8-Chloro-1-naphthol-3,6-disulfonic acid; Chloro-H-acid derivative
CAS Registry Number 90-21-1
Molecular Formula C₁₀H₇ClO₇S₂
Exact Mass 337.9322 g/mol
Molecular Weight 338.74 g/mol
Physical Properties (Predicted & Experimental)
PropertyValue / DescriptionNote
Appearance Off-white to grey crystalline powderHygroscopic in free acid form.[1]
Solubility High in Water (>100 mg/mL)Due to two hydrophilic sulfonic acid groups.
Acidity (pKa) < 1.0 (Sulfonic groups), ~8.5 (Phenolic OH)Strong acid; exists as a dianion at neutral pH.
Stability Sensitive to light and oxidationStore under inert atmosphere (Argon/N₂).

Part 2: Synthesis & Manufacturing Protocols

Core Synthetic Route: The Sandmeyer Transformation

The most authoritative route for synthesizing this compound is the Sandmeyer reaction utilizing "H-Acid" (4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid) as the starting material.[1] This method ensures regiospecificity, replacing the amino group at position 4 with a chlorine atom while preserving the sulfonic acid groups.

Reaction Logic
  • Diazotization: The amino group of H-Acid is converted into a diazonium salt using sodium nitrite in acidic conditions at low temperature (0–5°C) to prevent decomposition.

  • Substitution: The diazonium group is displaced by a chloride ion using a Copper(I) Chloride (CuCl) catalyst.

Step-by-Step Protocol
  • Reagents: H-Acid (0.1 mol), Sodium Nitrite (0.11 mol), Hydrochloric Acid (conc.), Copper(I) Chloride (catalytic), Sodium Chloride.

  • Apparatus: 500mL 3-neck round bottom flask, mechanical stirrer, internal thermometer, dropping funnel.[1]

  • Dissolution: Suspend 0.1 mol of H-Acid in 150 mL of water. Add Na₂CO₃ until the solution is neutral (pH 7) to dissolve the H-Acid as its salt.[1]

  • Acidification: Cool to 0°C in an ice-salt bath. Add 25 mL of concentrated HCl dropwise. The free acid may precipitate fine particles; maintain stirring.

  • Diazotization: Add a solution of NaNO₂ (7.6g in 20mL water) dropwise, maintaining temperature below 5°C . Stir for 1 hour. Verify excess nitrous acid using starch-iodide paper (should turn blue instantly).[1]

  • Sandmeyer Reaction: In a separate vessel, prepare a solution of CuCl (5g) in concentrated HCl (20mL). Slowly add the cold diazonium slurry to the CuCl solution at room temperature.

    • Critical Control Point: Nitrogen gas evolution will be vigorous. Add slowly to prevent foaming over.

  • Work-up: Heat the mixture to 60°C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Isolation: Add NaCl (salting out) to saturation. Cool to 4°C overnight. Filter the precipitated product (4-Chloro-5-hydroxynaphthalene-2,7-disulfonic acid sodium salt).

Pathway Visualization

The following diagram illustrates the chemical transformation logic:

SynthesisPathway H_Acid H-Acid (4-Amino-5-hydroxy- 2,7-disulfonic acid) Diazo Diazonium Intermediate (Unstable) H_Acid->Diazo NaNO2 / HCl < 5°C Target TARGET: 4-Chloro-5-hydroxy- 2,7-disulfonic acid Diazo->Target CuCl / HCl Sandmeyer Rxn Chromotropic Chromotropic Acid (Hydrolysis Product) Target->Chromotropic NaOH / Heat (Side Reaction)

Figure 1: Synthetic pathway from H-Acid to the target 4-chloro derivative via Sandmeyer reaction.[1]

Part 3: Analytical Characterization & Validation

To validate the identity of the synthesized compound, researchers must distinguish it from the starting material (H-Acid) and potential hydrolysis byproducts (Chromotropic acid).

High-Performance Liquid Chromatography (HPLC)

Because the compound is highly polar and polysulfonated, standard C18 retention is poor.[1] Ion-Pair Chromatography is required.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Tetrabutylammonium phosphate (Ion Pairing Agent) in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV at 254 nm and 310 nm (naphthalene core).

  • Expected Result: The Chloro-derivative is less polar than the Amino-precursor (H-Acid) and will elute after H-Acid but before non-sulfonated impurities.[1]

Mass Spectrometry (ESI-MS)[1]
  • Mode: Negative Ion Mode (ESI-).

  • Theoretical m/z:

    • Monoisotopic Mass (Neutral): 337.93[1]

    • [M-H]⁻ Peak: 336.92 [1]

    • [M-2H]²⁻ Peak: 167.96 (Common for disulfonic acids)[1]

  • Isotope Pattern: Look for the characteristic Chlorine isotope signature. The ³⁷Cl peak (M+2) should be approximately 33% the height of the ³⁵Cl peak.

NMR Spectroscopy (¹H-NMR)

Solvent: D₂O.[1]

  • Key Feature: The disappearance of the broad NH₂ signal from H-Acid.[1]

  • Aromatic Region: You will observe distinct doublets for the naphthalene protons. The coupling constants (

    
    ) will confirm the 2,7-substitution pattern.[1]
    
    • Protons at positions 1 and 3 (meta coupling,

      
       Hz).
      
    • Protons at positions 6 and 8 (meta coupling).

    • Note: The shift of the proton adjacent to the Chlorine (C3-H) will be deshielded compared to the amino precursor.[1]

Part 4: Applications in Drug Development & Chemistry[1]

Dye Synthesis Intermediate

The 4-chloro substituent is reactive toward nucleophilic aromatic substitution, particularly under forcing conditions.[1] This allows the molecule to serve as a "coupling component" where the chlorine can be displaced by amines or alkoxides to create novel chromophores with high water solubility.

Precursor to Chromotropic Acid

Hydrolysis of the 4-chloro group (using NaOH at high temperature) yields 4,5-dihydroxynaphthalene-2,7-disulfonic acid (Chromotropic Acid).[1] Chromotropic acid is a vital analytical reagent used for the quantification of formaldehyde and titanium. The 4-chloro derivative serves as a stable storage form that can be hydrolyzed in situ.[1]

Pharmacological Scaffold

Naphthalene disulfonic acids are studied as inhibitors of viral enzymes (e.g., HIV Reverse Transcriptase) and selectins due to their ability to mimic polyanionic surfaces (like heparin). The 4-chloro derivative allows for the attachment of specific lipophilic side chains via the chlorine position, potentially improving bioavailability while maintaining the anionic pharmacophore.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21329894 (Related Structure) and H-Acid (CID 7009). Retrieved from [Link]

  • BASF (1904). German Patent DE 147852: Process for the production of Chromotropic Acid from Chloro-H-Acid.[1][2] (Historical reference for synthesis validation).

Sources

Protocols & Analytical Methods

Method

Preparation of metallochromic indicators from naphthalene disulfonic acids

Abstract & Strategic Context In pharmaceutical drug development and high-purity materials science, the quantification of trace metal impurities (e.g., Thorium, Uranium, Calcium, Zirconium) is critical. While ICP-MS is th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

In pharmaceutical drug development and high-purity materials science, the quantification of trace metal impurities (e.g., Thorium, Uranium, Calcium, Zirconium) is critical. While ICP-MS is the standard for quantification, metallochromic indicators derived from naphthalene disulfonic acids remain the gold standard for rapid benchtop validation, complexometric titrations, and specific spectrophotometric assays where matrix interference precludes plasma techniques.

This guide details the synthesis, purification, and validation of Arsenazo III and Sulfonazo III . These ligands share a core backbone—Chromotropic Acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) —but differ in their chelating arms, dictating their selectivity.

Key Technical Insight: The synthesis of these "bis-azo" derivatives requires precise pH control to force substitution at both the 2- and 7-positions of the naphthalene ring, a challenge often failed in generic protocols leading to mono-azo impurities.

Chemistry & Mechanism of Action

The efficacy of these indicators relies on the "Functional Analytical Group" theory pioneered by S.B. Savvin.

  • The Backbone: Chromotropic acid provides water solubility (sulfonic groups) and a pi-electron system for color generation.

  • The Chelation Loop: The azo group (

    
    ) acts as a bridge. When a metal ion binds, it coordinates between the azo nitrogen, the naphthalene hydroxyl, and the functional group on the pendant ring (arsonic or sulfonic acid).
    
  • The Signal: Metal binding causes a rigidification of the molecule and a delocalization of electrons, resulting in a bathochromic shift (e.g., Red

    
     Blue/Violet) and a hyperchromic effect.
    
Comparative Properties Table
FeatureArsenazo IIISulfonazo III
IUPAC Name 2,7-bis(2-arsonophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid2,7-bis(2-sulfophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid
Selectivity Th(IV), U(IV), Zr(IV), Rare EarthsBa(II), Sr(II), Sulfates (via precipitation titration)
Working pH Acidic (can bind Th in 4M HCl)Weakly Acidic to Neutral
Key Precursor o-Aminophenylarsonic acido-Aminobenzenesulfonic acid (Orthanilic acid)

Synthesis Workflow Visualization

The following diagram illustrates the critical pathway for synthesizing bis-azo derivatives from chromotropic acid.

SynthesisWorkflow Precursor Starting Amine (o-Aminophenylarsonic Acid) Diazotization Diazotization (NaNO2 + HCl, <5°C) Precursor->Diazotization DiazoSalt Diazonium Salt (Unstable Intermediate) Diazotization->DiazoSalt Coupling1 1st Coupling (pH 4-6) Mono-azo Intermediate DiazoSalt->Coupling1 Chromotropic Chromotropic Acid (Disodium Salt) Chromotropic->Coupling1 + 1 eq. DiazoSalt Coupling2 2nd Coupling (pH 9-11) Bis-azo Product Coupling1->Coupling2 + 1 eq. DiazoSalt + NaOH/LiCl Crude Crude Dye (Contains salts & mono-azo) Coupling2->Crude Purification Purification (Salting Out / Recrystallization) Crude->Purification Final Pure Arsenazo III Purification->Final

Caption: Stepwise synthesis of bis-azo dyes. Note the pH shift required to activate the second coupling site.

Detailed Protocol: Synthesis of Arsenazo III

Safety Warning: Arsenic compounds are highly toxic and carcinogenic. Naphthalene derivatives are potential mutagens. Perform all work in a certified chemical fume hood wearing full PPE (nitrile gloves, lab coat, safety goggles).

Phase A: Diazotization of the Amine
  • Dissolution: In a 500 mL beaker, dissolve 0.1 mol of o-aminophenylarsonic acid in 150 mL of dilute HCl (approx. 2 M).

  • Cooling: Place the beaker in an ice-salt bath and cool to 0–2°C .

  • Nitrosation: Dropwise, add a solution of sodium nitrite (NaNO₂) (0.11 mol in 25 mL water).

    • Critical Control: Maintain temperature < 5°C. If temperature spikes, the diazonium salt will decompose to a phenol.

    • Endpoint: Test with starch-iodide paper (should turn immediately blue due to excess HNO₂). Destroy excess nitrous acid by adding a pinch of urea or sulfamic acid.

Phase B: The Bis-Coupling Reaction
  • Preparation of Backbone: Dissolve 0.05 mol of Chromotropic acid disodium salt in 100 mL of water containing 0.15 mol of NaOH . Cool to < 5°C.

    • Note: We use a 2:1 molar ratio (Diazonium:Chromotropic) to ensure bis-substitution.

  • Coupling (Stepwise Addition):

    • Slowly pour the cold diazonium salt solution into the chromotropic acid solution with vigorous mechanical stirring.

    • pH Regulation: The reaction releases acid. Simultaneously add cold 40% NaOH or saturated Na₂CO₃ dropwise to maintain pH between 9.0 and 10.0 .

    • Observation: The solution will turn deep violet/blue.

  • Maturation: Stir the mixture for 2–4 hours at < 5°C, then allow it to stand overnight at room temperature to ensure the sterically hindered 7-position is substituted.

Phase C: Isolation and Purification
  • Precipitation: Acidify the dark blue solution with concentrated HCl until the dye precipitates (Arsenazo III is less soluble in acid).

  • Filtration: Filter the crude solid on a sintered glass funnel.

  • Purification (The "Salting Out" Method):

    • Dissolve the crude cake in the minimum amount of alkaline water (NaOH).

    • Filter off any insoluble impurities.

    • Precipitate again by adding concentrated HCl saturated with NaCl.

    • Alternative (High Purity): Dissolve crude dye in DMF (Dimethylformamide) , filter, and reprecipitate by pouring into a large volume of Acetone . This removes inorganic salts effectively.

  • Drying: Dry in a vacuum oven at 60°C.

Quality Control & Validation Protocols

A synthesized indicator is useless without validation of its response factor.

Protocol: Spectral Validation
  • Prepare a 10⁻⁵ M solution of the purified Arsenazo III in 0.1 M HCl.

  • Scan UV-Vis from 400 nm to 750 nm.

    • Criteria:

      
       should be approx 530–540 nm  (pink/red).
      
  • Add 1 drop of Thorium Nitrate standard solution (or Zr/U).

    • Criteria: Immediate shift to

      
      660–665 nm  (deep blue/green).
      
    • Pass/Fail: If the shift is < 100 nm or the color is muddy, the product contains mono-azo impurities.

Protocol: Functional Titration (Factor Determination)

Use the dye to titrate a certified standard to determine the "Indicator Correction Factor."

  • Analyte: 10.0 mL of 0.01 M Th(NO₃)₄ standard.

  • Buffer: Adjust pH to 2.5–3.0 (using chloroacetate buffer).

  • Indicator: Add 0.5 mL of 0.05% Arsenazo III solution.

  • Titrant: Titrate with 0.01 M EDTA standard.

  • Endpoint: Color change from Blue-Violet to Red .

Troubleshooting & Optimization Logic

ProblemRoot CauseCorrective Action
Low Yield Diazonium salt decomposition.Ensure T < 5°C during diazotization. Check NaNO₂ quality.
Muddy Endpoint Presence of Mono-azo derivative.[1][2]The second coupling failed. Increase pH to 10–11 during the second half of addition; extend reaction time.
High Ash Content Trapped inorganic salts (NaCl/Na₂SO₄).Switch to DMF/Acetone purification method. Do not use salting out for final step.
Hygroscopicity Sulfonic acid groups are hydrated.Store over P₂O₅. Calculate stoichiometry based on dry weight.

Validation Logic Diagram

ValidationLogic Sample Purified Dye Sample TLC TLC Analysis (Eluent: BuOH/AcOH/H2O) Sample->TLC SingleSpot Single Spot? TLC->SingleSpot UVVis UV-Vis Scan (+/- Metal Ion) SingleSpot->UVVis Yes Repurify Repurify (Recrystallize) SingleSpot->Repurify No (Multi-spot) Shift Shift > 100nm? UVVis->Shift Titration Functional Titration (vs Standard Th/Ba) Shift->Titration Yes Shift->Repurify No Release Release for Use Titration->Release Sharp Endpoint Titration->Repurify Gradual Endpoint

Caption: Decision tree for validating metallochromic indicator purity and function.

References

  • Savvin, S. B. (1961).[3] Analytical Use of Arsenazo III: Determination of Thorium, Zirconium, Uranium and Rare Earth Elements.[3] Talanta.[3][4]

  • Vogel, A. I. Vogel's Textbook of Quantitative Chemical Analysis. (Standard Reference for Complexometric Titrations).

  • PubChem. Sulfonazo III (Compound Summary). National Library of Medicine.

  • Sigma-Aldrich. Arsenazo III Safety Data Sheet.

  • Savvin, S. B. (1964).[4] Analytical applications of arsenazo III—III: The mechanism of complex formation between arsenazo III and certain elements.[4][5] Talanta.[3][4]

Sources

Application

Using 4-chloro-5-hydroxynaphthalene-2,7-disulfonic acid as a dye intermediate

This guide is structured as a comprehensive technical dossier for 4-Chloro-5-Hydroxynaphthalene-2,7-Disulfonic Acid (CAS 90-21-1). It moves beyond basic product descriptions to provide actionable protocols for synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a comprehensive technical dossier for 4-Chloro-5-Hydroxynaphthalene-2,7-Disulfonic Acid (CAS 90-21-1). It moves beyond basic product descriptions to provide actionable protocols for synthesis, analysis, and emerging pharmaceutical applications.

CAS: 90-21-1 | Synonyms: 8-Chloro-1-naphthol-3,6-disulfonic acid Role: Key Intermediate for Chromotropic Acid, Azo Dyes, and Antiviral Pharmacophores.

Executive Summary & Chemical Identity

4-Chloro-5-hydroxynaphthalene-2,7-disulfonic acid is a specialized naphthalene derivative characterized by a "peri" substitution pattern (positions 4 and 5) involving a chlorine atom and a hydroxyl group.[1] Unlike the more common H-acid (1-amino-8-naphthol-3,6-disulfonic acid), this chlorinated variant serves as a critical electrophilic scaffold.

Its primary industrial utility lies in its hydrolysis to Chromotropic Acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid), a vital analytical reagent and dye intermediate. However, recent research into polyanionic inhibitors has identified this molecular class as a potential scaffold for blocking HIV-1 gp120 viral entry, expanding its relevance to drug discovery.

Physicochemical Profile
PropertySpecification
Molecular Formula C₁₀H₇ClO₇S₂
Molecular Weight 338.74 g/mol
Appearance Off-white to grey crystalline powder
Solubility Highly soluble in water (due to disulfonic acid groups); sparingly soluble in organic solvents.
Acidity (pKa) Strongly acidic (Sulfonic groups); Phenolic -OH pKa ~8-9 (modified by electron-withdrawing Cl and SO₃H).
Stability Hygroscopic. Sensitive to light. Stable under acidic conditions; hydrolyzes in strong alkali.

Core Application: Synthesis of Chromotropic Acid

The most authoritative application of this molecule is as the direct precursor to Chromotropic Acid. The chlorine atom at position 4 is activated for nucleophilic aromatic substitution due to the electron-withdrawing nature of the sulfonic acid groups and the naphthalene ring system.

Protocol A: Alkaline Hydrolytic Conversion

Objective: Replace the 4-Chloro group with a Hydroxyl group to yield 4,5-dihydroxynaphthalene-2,7-disulfonic acid.

Reagents:

  • Starting Material: 4-Chloro-5-hydroxynaphthalene-2,7-disulfonic acid (100 g, 0.29 mol)

  • Sodium Hydroxide (NaOH): 30% w/v aqueous solution

  • Hydrochloric Acid (HCl): Concentrated (37%)

Step-by-Step Methodology:

  • Dissolution: Suspend the starting material in 500 mL of water in a glass-lined reactor.

  • Activation: Slowly add 30% NaOH solution until the pH reaches 13-14. The solution will darken as the phenolate forms.

  • Reaction (Autoclave): Transfer the mixture to a pressure vessel (autoclave). Heat to 150–160°C for 6–8 hours.

    • Mechanism:[2][3] The high temperature and alkalinity force the displacement of the Chlorine atom by the Hydroxide ion (

      
      ).
      
  • Monitoring: Monitor reaction progress via HPLC (See Protocol C). The peak for the Chloro-starting material should disappear, replaced by the Chromotropic acid peak.

  • Isolation:

    • Cool the reaction mass to 25°C.

    • Acidify carefully with concentrated HCl to pH < 1.

    • Chromotropic acid often precipitates as the disodium salt or free acid dihydrate upon cooling and salting out (adding NaCl).

  • Purification: Recrystallize from hot water to remove inorganic salts.

Diagram: Hydrolysis Pathway

Hydrolysis Start 4-Chloro-5-hydroxy- 2,7-disulfonic acid Intermediate Transition State (Meisenheimer Complex) Start->Intermediate Nucleophilic Attack Reagent + NaOH (aq) 160°C, Pressure Reagent->Intermediate Product Chromotropic Acid (4,5-Dihydroxy...) Intermediate->Product - Cl⁻ Byproduct NaCl Intermediate->Byproduct

Caption: Nucleophilic aromatic substitution of Chlorine by Hydroxide to form Chromotropic Acid.

Application in Azo Dye Synthesis

As a coupling component, the molecule offers a unique regiochemistry. The directing effects of the Hydroxyl group (strongly activating) vs. the Chlorine (weakly deactivating but ortho/para directing) and Sulfonic groups (meta directing) must be managed.

  • Coupling Position: Coupling with diazonium salts typically occurs ortho to the Hydroxyl group. Since position 4 is occupied by Chlorine, coupling is directed to Position 6 (or Position 3 depending on steric hindrance, but 6 is favored in 1-naphthol derivatives).

Protocol B: Azo Coupling Workflow

Objective: Synthesize a reactive dye intermediate by coupling with diazotized Aniline-2,5-disulfonic acid.

  • Diazotization (Component A):

    • Dissolve Aniline-2,5-disulfonic acid (0.1 mol) in water with HCl.

    • Cool to 0–5°C in an ice bath.

    • Add Sodium Nitrite (

      
      ) solution dropwise until a positive starch-iodide test is maintained for 5 minutes. Destroy excess nitrite with Sulfamic acid.
      
  • Preparation of Coupler (Component B):

    • Dissolve 4-Chloro-5-hydroxynaphthalene-2,7-disulfonic acid (0.1 mol) in water.

    • Adjust pH to 8–9 using Sodium Carbonate (

      
      ). Crucial: Coupling requires an alkaline environment to activate the naphthol.
      
  • Coupling Reaction:

    • Slowly add the cold Diazonium salt solution (A) to the Coupler solution (B) over 30 minutes.

    • Maintain temperature < 10°C and pH 8–9 by simultaneous addition of

      
      .
      
  • Finish: Stir for 2 hours. Salt out the dye with NaCl (15% w/v). Filter and dry.

Emerging Pharmaceutical Application: Viral Entry Inhibition

Context: Researchers in virology utilize polysulfonated naphthalenes as inhibitors of HIV-1 gp120.[4] The anionic sulfonate groups mimic the electrostatic properties of cellular receptors (like heparan sulfate), blocking the virus from attaching to CD4 cells.

Mechanism: The rigid naphthalene core of 4-chloro-5-hydroxy-2,7-disulfonic acid acts as a scaffold. The Chlorine atom serves as a "handle" for further functionalization (e.g., attaching hydrophobic side chains to target the gp120 hydrophobic pocket), while the sulfonic acids provide the necessary salt bridges to basic residues (Lys/Arg) on the viral envelope.

Research Directive: Structure-Activity Relationship (SAR)
  • Modification: React the 4-Cl group with amines (via Bucherer-type reaction) to introduce diversity.

  • Target: Synthesis of Bis-naphthalenedisulfonic acids (linked via the 4-position).

  • Reference: See Tan et al. and J. Med. Chem. studies on "Naphthalenesulfonic acid HIV inhibitors" for docking models.[4]

Analytical Quality Control

To ensure reproducibility in dye synthesis or biological screening, purity must be validated.

Protocol C: HPLC Purity Analysis

System: Agilent 1200 or equivalent with DAD. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm). Mobile Phase:

  • A: 0.1% Phosphoric Acid in Water (Ion suppression for sulfonic acids).

  • B: Acetonitrile. Gradient:

  • 0 min: 95% A / 5% B

  • 15 min: 60% A / 40% B

  • 20 min: 95% A / 5% B Flow Rate: 1.0 mL/min. Detection: UV at 254 nm (aromatic ring) and 310 nm (naphthalene conjugation). Acceptance Criteria: Purity > 98.0% (Area %).

References

  • ChemicalBook. (2024). 4-chloro-5-hydroxynaphthalene-2,7-disulphonic acid Basic Information. Retrieved from

  • National Institutes of Health (PubChem). (2024). Chromotropic Acid (Precursor Relationship). Retrieved from

  • Mohan, P., et al. (1992). Structure-Activity Relationship of Naphthalenesulfonic Acids as Anti-HIV Agents.[4][5][6]Journal of Medicinal Chemistry. (Contextual grounding for Section 4).

  • Thermo Fisher Scientific. (2024). 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt (Product Specifications). Retrieved from

  • U.S. Tariff Commission. (1965). Synthetic Organic Chemicals: United States Production and Sales. (Historical verification of industrial status). Retrieved from

Sources

Method

Industrial applications of 4-chloro-5-hydroxy-2,7-naphthalenedisulfonic acid

Application Note: Industrial & Analytical Utilization of 4-Chloro-5-Hydroxy-2,7-Naphthalenedisulfonic Acid Executive Summary & Chemical Profile 4-Chloro-5-hydroxy-2,7-naphthalenedisulfonic acid (often regarded as a chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Industrial & Analytical Utilization of 4-Chloro-5-Hydroxy-2,7-Naphthalenedisulfonic Acid

Executive Summary & Chemical Profile

4-Chloro-5-hydroxy-2,7-naphthalenedisulfonic acid (often regarded as a chlorinated analog of H-Acid) is a specialized naphthalene intermediate used primarily in the synthesis of high-performance azo dyes and metallochromic indicators.[1][2][3] Unlike its parent compound (H-Acid), the substitution of the amino group with a chlorine atom at the 4-position alters the electronic density of the naphthalene ring.[1][2][3]

This modification serves two critical industrial functions:

  • Steric & Electronic Modulation: The chlorine atom acts as an electron-withdrawing group (inductive effect) while offering steric bulk, preventing unwanted side-reactions at the peri-position during azo coupling.[1][2][3]

  • Chromophore Stability: Dyes derived from this intermediate often exhibit enhanced light fastness and bathochromic shifts (deeper shades) compared to their non-chlorinated counterparts.[1][2][3]

Chemical Structure & Properties:

  • IUPAC Name: 4-chloro-5-hydroxynaphthalene-2,7-disulfonic acid[1][2][3]

  • Molecular Formula: C₁₀H₇ClO₇S₂[1][3]

  • Solubility: High water solubility (as sodium salt) due to dual sulfonate groups.[1][2][3]

  • Acidity: The hydroxyl group at C5 is phenolic (pKa ~8-9), while sulfonic groups are strongly acidic.[1][2][3]

Application Protocol I: Synthesis of Chlorinated Reactive Azo Dyes

This protocol details the use of 4-chloro-5-hydroxy-2,7-naphthalenedisulfonic acid as a Coupling Component .[1][2][3] It is reacted with a diazotized amine to form a mono-azo dye.[1][2][3][4] The presence of the chlorine atom at position 4 directs the coupling exclusively to position 6 (ortho to the hydroxyl group), ensuring high regioselectivity.[2][3]

Materials Required
  • Coupling Component: 4-Chloro-5-hydroxy-2,7-naphthalenedisulfonic acid (0.1 mol).[1][2][3]

  • Diazo Component: Aniline-2,5-disulfonic acid (or similar reactive dye base) (0.1 mol).[1][2][3]

  • Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (37%), Sodium Carbonate (Na₂CO₃), Sodium Chloride (NaCl).[2][3]

  • Equipment: Ice bath reactor (0–5°C), Mechanical stirrer, pH meter, Vacuum filtration unit.[2][3]

Experimental Workflow

Step A: Diazotization (The Electrophile Generation) [2][3]

  • Dissolve 0.1 mol of the Diazo Component (e.g., Aniline-2,5-disulfonic acid) in 200 mL water.[1][2][3] Neutralize with Na₂CO₃ until clear.

  • Add 25 mL of concentrated HCl. Cool the solution to 0–5°C using an ice-salt bath.

  • Dropwise add 25 mL of 4N NaNO₂ solution while maintaining temperature < 5°C.

  • Stir for 30 minutes. Verify excess nitrous acid using starch-iodide paper (should turn blue instantly).[1][2][3] Destroy excess nitrous acid with sulfamic acid if necessary.[1][3]

Step B: Coupling (The Chromophore Formation) [2][3]

  • Preparation of Coupler: Dissolve 0.1 mol of 4-chloro-5-hydroxy-2,7-naphthalenedisulfonic acid in 150 mL water. Adjust pH to 6.0–7.0 with Na₂CO₃.

  • The Reaction: Slowly add the cold diazonium salt solution (from Step A) to the coupler solution.

  • pH Control (Critical): Simultaneously add Na₂CO₃ solution to maintain the pH between 8.0 and 9.0 .

    • Scientific Logic:[1][5] The hydroxyl group must be ionized (phenoxide form) to activate the ring for electrophilic attack at position 6.[2][3] However, pH > 10 may degrade the diazonium salt.[1][2][3]

  • Stir for 2–4 hours at < 10°C until the diazonium salt is consumed (verify with H-acid spot test; no color change on rim).

Step C: Isolation

  • Heat the reaction mixture to 60°C.

  • Add NaCl (15% w/v) to salt out the dye.[1][3]

  • Cool to room temperature, filter the precipitate, and dry at 50°C.

Visualization of Reaction Pathway

G Start Diazo Component (Amine) Diazotization Diazotization (NaNO2 / HCl, 0-5°C) Start->Diazotization DiazoSalt Diazonium Salt (Electrophile) Diazotization->DiazoSalt Coupling Coupling Reaction pH 8-9, <10°C DiazoSalt->Coupling Coupler 4-Chloro-5-Hydroxy Naphthalene Disulfonic Acid Coupler->Coupling Product Chlorinated Azo Dye (Coupled at Pos 6) Coupling->Product Electrophilic Aromatic Substitution

Figure 1: Synthetic pathway for azo dye production using the 4-chloro derivative.[1][2][3] The coupling is directed ortho to the hydroxyl group.

Application Protocol II: Analytical Determination of Metal Ions

The azo dyes derived from 4-chloro-5-hydroxy-2,7-naphthalenedisulfonic acid act as potent ligands.[1][2][3] The ortho-hydroxy-azo motif creates a tridentate chelation site (using the azo nitrogen, the naphthyl hydroxyl, and a functional group from the diazo component), making them excellent spectrophotometric reagents for metals like Aluminum (Al³⁺), Iron (Fe³⁺), and Copper (Cu²⁺).[2][3]

Principle

The ligand (L) reacts with the metal ion (M) to form a colored complex (ML or ML₂).[2][3] The chlorine substituent on the naphthalene ring induces a bathochromic shift, moving the absorbance maximum (


) to a region with less interference from the ligand itself, thereby increasing sensitivity.[2][3]
Protocol: Determination of Aluminum (Al³⁺)

Reagents:

  • Ligand Solution: 1.0 × 10⁻³ M aqueous solution of the synthesized azo dye (from Protocol I).

  • Buffer: Acetate buffer (pH 5.5).

  • Standard Al(III) Solution: 1000 ppm stock.

Procedure:

  • Calibration: Prepare a series of 25 mL volumetric flasks containing 0, 10, 20, 30, 40, and 50 µg of Al(III).

  • Add 5.0 mL of the Ligand Solution to each flask.

  • Add 5.0 mL of Acetate Buffer (pH 5.5) to ensure consistent ionization.

  • Dilute to the mark with deionized water and mix.

  • Incubation: Allow the mixture to stand for 10 minutes for complex equilibrium.

  • Measurement: Measure absorbance at 580 nm (typical

    
     for these complexes) against the reagent blank.
    

Data Analysis: Construct a calibration curve (Absorbance vs. Concentration). The molar absorptivity (


) is typically higher for the chlorinated derivative than the non-chlorinated analog due to electronic resonance stabilization.[2][3]

Comparative Data: Chlorinated vs. Non-Chlorinated Intermediates

The following table highlights the advantages of using the 4-chloro derivative over standard H-Acid in specific dye applications.

Feature4-Chloro-5-Hydroxy DerivativeStandard H-Acid (4-Amino)
Coupling Sites Single (Mono-functional) .[1][2][3] Active only at pos 6.[1][3] Prevents uncontrolled bis-azo formation.[1][2][3]Dual (Bi-functional) . Active at pos 2 (ortho to NH₂) and pos 7 (ortho to OH).[2][3] Harder to control.
Light Fastness High .[1][3] Chlorine atom stabilizes the electron system against photo-oxidation.[1][3]Moderate . Amino groups are more susceptible to oxidation.[1][3]
Steric Hindrance High .[1][3] Reduces aggregation of dye molecules in solution.[1][3]Low . Prone to aggregation.
Primary Use High-contrast indicators, specialized reactive dyes.[1][2][3]General purpose black/blue textile dyes.[1][2][3]

Quality Control & Characterization (HPLC Method)

To ensure the purity of the 4-chloro-5-hydroxy-2,7-naphthalenedisulfonic acid starting material or its dye products, the following HPLC method is recommended.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[2][3]

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (pH 3.0).[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 0-5 min (5% B); 5-20 min (5% -> 40% B); 20-25 min (40% B).

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV-Vis Diode Array at 254 nm (naphthalene backbone) and visible

    
     for dyes.[1][2][3]
    

References

  • Patel, D. R., & Patel, K. C. (2011).[1][2][3] Synthesis and dyeing performance of new reactive dyes based on H-acid derivatives. Journal of Saudi Chemical Society.[1][3]

  • Sigma-Aldrich. (2023).[1][2][3] Product Specification: 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-Acid) and derivatives.[1][2][3]

  • Zollinger, H. (2003).[1][2][3] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments.[1][2][3] Wiley-VCH.[1][2][3] (Standard text for Diazotization mechanisms).

  • PubChem. (2023).[1][2][3] Compound Summary: 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (Parent Structure).[1][2][3] National Library of Medicine.[1][3] [2][3]

  • Karci, F. (2005).[1][2][3] Synthesis and absorption spectra of some novel heterocyclic disazo dyes derived from H-acid. Dyes and Pigments.[1][3][5][6][7][8]

(Note: While specific URL deep-links to dynamic search results expire, the links provided above direct to the stable landing pages of the authoritative bodies or journals cited.)

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 8-chloro-1-naphthol-3,6-disulfonic acid crude product

Technical Support Center: Purification of 8-Chloro-1-naphthol-3,6-disulfonic Acid Status: Active Agent: Senior Application Scientist (Separation Science Division) Ticket ID: #PUR-8CL-NAP-36 Core Directive & Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 8-Chloro-1-naphthol-3,6-disulfonic Acid

Status: Active Agent: Senior Application Scientist (Separation Science Division) Ticket ID: #PUR-8CL-NAP-36

Core Directive & Executive Summary

User Context: You are likely synthesizing this compound (CAS 90-21-1 analog) via the chlorination of H-Acid or Sandmeyer reaction of 1-amino-8-naphthol-3,6-disulfonic acid. The Problem: The molecule is a "solubility nightmare." It possesses two hydrophilic sulfonic acid groups (


) and a polar hydroxyl group, making it extremely water-soluble. However, the 8-chloro substituent introduces steric strain (peri-interaction with 1-OH) and slight lipophilicity that complicates standard crystallization.

The Strategy: We do not use a single method. We use a Cascading Purity Protocol :

  • Crude Isolation: Controlled Salting Out (Common Ion Effect).

  • Desalting/Polishing: Acid-Base Recrystallization or Nanofiltration.

  • Validation: Ion-Pair HPLC.

Diagnostic Decision Tree (Visual Guide)

Before proceeding, identify your current purity stage to select the correct workflow.

Purification_Workflow Start Crude Reaction Mixture Check_State Physical State? Start->Check_State Paste Oily/Sticky Paste Check_State->Paste High Viscosity Solution Aqueous Solution Check_State->Solution Dissolved Solid Crude Solid (>10% Salt) Check_State->Solid Precipitated Salt_Out Protocol A: Controlled Salting Out Paste->Salt_Out Re-dissolve & Treat Solution->Salt_Out High Salt Load Membrane Protocol C: Nanofiltration (Desalting) Solution->Membrane Low Salt Load Recryst Protocol B: Acidic Recrystallization Solid->Recryst Remove Salts Salt_Out->Solid HPLC Protocol D: Ion-Pair HPLC QC Recryst->HPLC Membrane->HPLC

Caption: Decision matrix for selecting the appropriate purification module based on the physical state of the crude 8-chloro-1-naphthol-3,6-disulfonic acid.

Technical Modules & Troubleshooting (Q&A Format)

Module A: Crude Isolation (The "Salting Out" Method)

Context: Used when isolating the product from sulfonation/chlorination liquor containing high


 or 

.

Q: "I added NaCl, but my product formed a sticky goo instead of crystals. Why?" A: You likely hit the "Oiling Out" zone. This happens when the ionic strength increases too rapidly at a high temperature, causing the organic phase to separate as a liquid before it can crystallize.

  • The Fix: You must control the Baumé (Bé) density and temperature ramp.

  • Mechanism: The sodium salt of the disulfonic acid is less soluble than the free acid due to the Common Ion Effect (

    
    ), but rapid addition traps impurities that lower the melting point, causing "goo."
    

Protocol A: Controlled Salting Out

  • Neutralization: Adjust reaction mass pH to 6.5–7.0 using 30% NaOH. (Caution: Exothermic).

  • Heating: Heat the solution to 85–90°C . Ensure complete dissolution.

  • Salting: Add solid NaCl slowly. Monitor the solution density.

    • Target: 22–24° Bé (approx. 1.18–1.20 g/mL) at 90°C.

  • The Critical Ramp:

    • Cool to 60°C over 1 hour. (Seed crystals may be added here).

    • Cool to 20°C over 4 hours.

    • Do not crash cool.

  • Filtration: Filter at 20°C. Wash with 15% NaCl solution (w/v), not water (product will dissolve).

Q: "My filter cake is 40% inorganic salt. How do I get rid of it?" A: Salting out always co-precipitates NaCl/Na₂SO₄. You cannot wash it out with water because your product is more soluble than the salt. Proceed to Module B .

Module B: Desalting & High-Purity Refinement

Context: Required for analytical standards or biological testing.

Q: "Standard recrystallization isn't working. It just stays in solution." A: Naphthalene disulfonates are too soluble in water. You must suppress ionization or use a solvent anti-solvent system.

Protocol B: Acidic Recrystallization (The "Free Acid" Shift)

  • Principle: The free sulfonic acid form (

    
    ) is often less soluble in mineral acids than its sodium salt is in water due to the suppression of dissociation.
    
  • Dissolve crude salt in minimum water at 80°C.

  • Add concentrated HCl dropwise until pH < 1.

  • The high

    
     concentration suppresses the ionization of the sulfonic groups (Common Ion Effect with 
    
    
    
    ), forcing the free acid to precipitate.
  • Cool to 0–5°C. Filter.

  • Wash: Wash with ice-cold 10% HCl. (Drying must be done under vacuum to remove trapped HCl).

Protocol C: Nanofiltration (The Modern Solution)

  • Why: If the "Free Acid" method fails (due to the 8-Cl group increasing solubility), use membrane separation.

  • Setup: Use a membrane with a Molecular Weight Cut-Off (MWCO) of ~200 Da.

  • Mechanism: The disulfonic acid (MW ~338 Da) is retained; inorganic salts (MW < 60 Da) pass through (permeate).

  • Procedure: Diafiltration with Milli-Q water until permeate conductivity drops below 100 µS/cm.

Analytical Validation (QC)

Q: "My HPLC shows split peaks or 'ghost' peaks. Is it impure?" A: Not necessarily. Sulfonic acids are fully ionized at neutral pH. On a standard C18 column, they elute in the void volume (no retention) or streak due to mixed ionization states.

Protocol D: Ion-Pair Chromatography (IPC) You must use an ion-pairing agent to make the charged sulfonate "look" lipophilic to the C18 column.

Table 1: Recommended HPLC Parameters

ParameterSetting / ReagentRationale
Column C18 (e.g., Agilent Zorbax Eclipse), 5µmStandard stationary phase.
Mobile Phase A 10 mM TBAHS + 10 mM Phosphate Buffer (pH 6.5)TBAHS (Tetrabutylammonium hydrogen sulfate) forms a neutral ion-pair with the sulfonate.
Mobile Phase B Acetonitrile (ACN)Organic modifier.
Gradient 5% B to 60% B over 20 minsNaphthalene ring provides UV retention once paired.
Detection UV @ 230 nm & 280 nm230 nm (Sulfonate absorption); 280 nm (Naphthalene aromaticity).
Flow Rate 1.0 mL/minStandard.

Important Note on 8-Chloro Isomerism: The 8-chloro substituent is peri to the 1-hydroxyl group. This creates a specific intramolecular hydrogen bond or steric clash. In HPLC, this often results in a distinct retention time shift compared to the non-chlorinated parent (1-naphthol-3,6-disulfonic acid). If you see a small peak eluting before your main peak, it is likely the unchlorinated starting material (H-acid derivative).

Summary of Chemical Properties

PropertyDataSignificance
Formula

High Oxygen/Sulfur content = High Polarity.
MW ~338.74 g/mol Retained by Nanofiltration (>200 Da).
Solubility (Water) > 200 g/L (as Na salt)"Salting out" requires high ionic strength.
pKa < 1 (Sulfonic groups)Always ionized at pH > 2.
Stability Sensitive to light (slow oxidation)Store in amber vials.

References

  • Booth, G. (2000).[1] "Naphthalene Derivatives".[1][2][3][4][5][6] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Authoritative source on industrial isolation of naphthalene sulfonates via salting out).

  • Gimeno, R. A., et al. (2003). "Determination of naphthalenesulfonates in water by on-line ion-pair solid-phase extraction and ion-pair liquid chromatography". Journal of Chromatography A, 991(2), 211-219. (Establishes the Ion-Pair HPLC protocol for polysulfonated naphthalenes).

  • Winnik, F. M. (1994). "Photophysics of pre-associated pyrenes in aqueous polymer solutions and in other organized media". Chemical Reviews.
  • Org. Synth. (1943). "2-Amino-8-naphthol-6-sulfonic Acid".[4] Organic Syntheses, Coll. Vol. 2, p.32. (Classic reference for the "Salting Out" technique of amino-naphthol-sulfonic acids, directly applicable to the chloro-analog).

  • US Patent 4324742A. "Process for separation of naphthalenedisulfonic acids". (Details the specific sulfuric acid concentration and temperature ramps required to separate isomers).

Sources

Optimization

Technical Support Center: Solubility Optimization for Naphthalene Disulfonic Acid (NDS) Sodium Salts

Current Status: Operational Ticket Topic: Troubleshooting Dissolution & Precipitation Issues Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1] Diagnostic Triage: Start Here Before altering your...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Troubleshooting Dissolution & Precipitation Issues Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Diagnostic Triage: Start Here

Before altering your formulation, use this logic flow to identify the root cause of your solubility failure. NDS salts are amphiphilic hydrotropes; their behavior is non-linear and highly sensitive to ionic environment and isomer structure.[2]

NDS_Solubility_Diagnostic Start START: Characterize the Issue SolventCheck Is the solvent >90% Water? Start->SolventCheck SaltCheck Are other salts (NaCl, Buffers) present > 50 mM? SolventCheck->SaltCheck Yes Err_Organic Dielectric Crash: NDS salts are insoluble in non-polar organics. SolventCheck->Err_Organic No (High Organic Load) IsomerCheck Which Isomer? SaltCheck->IsomerCheck No Err_CommonIon Common Ion Effect: Na+ reduces solubility exponentially. SaltCheck->Err_CommonIon Yes Err_Lattice Lattice Energy Barrier: 1,5-NDS packs tighter than 2,6-NDS. IsomerCheck->Err_Lattice 1,5-Isomer Check Purity\n(Inorganic Impurities) Check Purity (Inorganic Impurities) IsomerCheck->Check Purity\n(Inorganic Impurities) 2,6- or 2,7-Isomer

Figure 1: Diagnostic logic flow for identifying the physicochemical barrier to dissolution.

Common Solubility Scenarios (FAQs)

Q1: I am using 1,5-Naphthalene Disulfonic Acid Disodium Salt, but it remains cloudy even in pure water. Why?

The Diagnosis: High Crystal Lattice Energy & Impurities.[2] The Science: The 1,5-isomer (Armstrong’s Acid salt) possesses a high degree of symmetry compared to the 2,6- or 2,7-isomers.[1][2] This symmetry allows for efficient


 stacking in the solid state, resulting in a higher lattice energy that must be overcome by solvation enthalpy.[1][2] Furthermore, commercial "technical grade" NDS salts often contain 5-15% inorganic salts (NaCl or Na₂SO₄) from the synthesis neutralization step.[1][2] Even small amounts of excess Sodium (

) trigger the Common Ion Effect , drastically lowering the solubility product (

) of the NDS salt.[2]

The Fix:

  • Heat: 1,5-NDS shows a steep solubility curve.[1][2] Heat to >50°C. If it clears, the issue is thermodynamic.

  • Filter: If a fine haze remains after heating, it is likely inorganic impurity (calcium sulfate or silica).[1][2] Filter through a 0.45 µm PVDF membrane.[1][2]

Q2: My NDS salt precipitates when I add Phosphate Buffered Saline (PBS).

The Diagnosis: The "Salting Out" Phenomenon.[3] The Science: NDS salts are hydrotropes—they have a hydrophobic aromatic core and hydrophilic sulfonate heads.[3] In high ionic strength solutions (like PBS), water molecules are recruited to hydrate the high-charge density phosphate/chloride ions (Hofmeister series).[1][2] This leaves insufficient "free water" to hydrate the NDS sulfonate groups, causing the hydrophobic cores to aggregate and precipitate.

The Fix:

  • Switch Counter-ions: If possible, use the free acid form of NDS and neutralize it with Amine bases (e.g., Tromethamine/Tris) instead of Sodium. Large organic cations increase solubility.[1][2]

  • Limit

    
    :  Keep total 
    
    
    
    .
Q3: Can I use NDS salts in Methanol or Acetonitrile for HPLC?

The Diagnosis: Dielectric Constant Mismatch.[2] The Science: Disodium NDS salts are electrolytes.[2] Their solubility relies on the solvent's dielectric constant (


) to shield the attraction between the 

and the sulfonate anion (

).[2]
  • Water (

    
    ): Soluble.[1][2]
    
  • Methanol (

    
    ): Sparingly Soluble.[1][2]
    
  • Acetonitrile (

    
    ): Insoluble/Precipitates.[1][2]
    

The Fix: Use a water-rich gradient .[1][2] Do not exceed 60% organic modifier if the NDS concentration is >10 mM.[2]

Technical Data & Comparison

The solubility of NDS isomers is not uniform. Use the table below to set expectations for your specific isomer.

Property1,5-NDS Disodium2,6-NDS Disodium2,7-NDS Disodium
Common Name Armstrong's Acid SaltEbert-Merz Salt-
Water Solubility (25°C) Moderate (~90 g/L) [1]High (>100 g/L)Very High
Lattice Stability High (Symmetric packing)ModerateLow
Primary Use Precipitating basic drugsChromatography / SynthesisHydrotrope
Risk Factor Prone to "Salting Out"Impurity-driven hazeHygroscopic

Experimental Protocols

Protocol A: Purification via Recrystallization

Use this if your commercial batch is "hazy" due to inorganic salt contamination.

  • Dissolution: Suspend 10 g of crude NDS salt in 40 mL of distilled water.

  • Heating: Heat to 90°C with stirring until the organic salt dissolves. (Inorganic sulfates may remain undissolved).[1][2]

  • Hot Filtration: Filter the hot solution quickly through a pre-heated funnel to remove insoluble inorganics.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Collection: Filter the white crystals and wash with ice-cold 50% Ethanol/Water. (Do not use pure water, or you will redissolve the product).[1][2]

  • Drying: Dry at 60°C under vacuum.

Protocol B: Critical Solution Temperature (CST) Determination

Use this to determine the exact temperature required to keep your specific concentration stable.

  • Prepare your target formulation (e.g., 50 mM NDS in Buffer).[1][2]

  • Heat until completely clear (approx 60-70°C).

  • Place the vial in a water bath with a thermometer.

  • Turn off the heat and allow to cool slowly (approx 1°C/min).

  • Endpoint: Record the temperature at the first sign of turbidity (Cloud Point).

  • Action: Your operational temperature must be at least 5°C above this point.

Advanced Mechanism: Hydrotropic Action[2][3]

Understanding how NDS salts behave at the molecular level explains why they are sensitive to "crowding" by other ions.

Hydrotropy_Mechanism NDS_Mono Monomer (Soluble) NDS_Stack Stacking (Self-Association) NDS_Mono->NDS_Stack Concentration > Minimum Hydrotrope Conc (MHC) Precip Crystal Precipitate NDS_Stack->Precip Lattice Energy > Solvation Energy Factor_Salt High [Na+] (Common Ion) Factor_Salt->NDS_Stack Promotes (Dehydration) Factor_Temp High Temp (>50°C) Factor_Temp->NDS_Stack Disrupts (Increases Solubility)

Figure 2: The equilibrium between soluble monomers, hydrotropic stacks, and insoluble precipitate.[1][2] High salt pushes the equilibrium right (red arrow); high temperature pushes it left (green arrow).[2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 87069218, 1,5-Naphthalene disulfonic acid,sodium salt. Retrieved from [Link]

  • Yi, D., et al. (2019).[1][2] Determination and Correlation of the Solubility of Sodium Naphthalene-1,5-disulfonate in Five Pure Solvents and Three Binary Solvent Systems. Journal of Chemical & Engineering Data. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 2,7-Naphthalenedisulfonic acid, disodium salt. Retrieved from [Link][1][2]

  • ResearchGate Discussion. (2018). 2,6-NDS solubility issue for inorganic synthesis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Isomer Purification of 4-Chloro-5-hydroxy-2,7-naphthalenedisulfonic Acid

Introduction: Welcome to the technical support guide for the purification of 4-chloro-5-hydroxy-2,7-naphthalenedisulfonic acid. The synthesis of polysubstituted naphthalenes, particularly through electrophilic substituti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for the purification of 4-chloro-5-hydroxy-2,7-naphthalenedisulfonic acid. The synthesis of polysubstituted naphthalenes, particularly through electrophilic substitution reactions like sulfonation and chlorination, frequently yields a mixture of positional isomers. These isomers often possess very similar physicochemical properties, making their separation a significant challenge in process development and quality control. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high isomeric purity. We will explore the underlying principles of separation techniques and offer practical, field-proven insights to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric impurities in a preparation of 4-chloro-5-hydroxy-2,7-naphthalenedisulfonic acid?

During the synthesis, particularly the sulfonation and chlorination steps, several positional isomers can be formed. The exact profile depends on the synthetic route, but common impurities arise from the substitution at alternative positions on the naphthalene ring. For instance, you might encounter isomers where the chloro or sulfo groups are attached to different positions, such as 2-chloro or 8-chloro variants, or isomers with different sulfonation patterns. The thermodynamic and kinetic control of the reaction conditions plays a critical role in the distribution of these isomers.

Q2: Why are these isomers so difficult to separate?

The primary challenge lies in the striking similarity of their physical and chemical properties. Isomers of naphthalenedisulfonic acids typically have:

  • Similar Solubility Profiles: Their molecular weights and polarity are nearly identical.

  • Comparable pKa Values: The sulfonic acid groups are strong acids, and the subtle electronic effects from different substituent positions may only cause minor shifts in pKa, making separation by simple acid-base extraction or pH-mediated crystallization difficult.

  • Analogous Chromatographic Behavior: Their affinity for stationary phases in techniques like reverse-phase HPLC can be very similar, leading to poor resolution and co-elution.

Q3: What analytical techniques are recommended for quantifying the isomeric purity of my sample?

Accurate quantification is the cornerstone of any purification strategy. We recommend the following methods:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard. An ion-pair reverse-phase HPLC method is often effective. The use of an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) in the mobile phase can enhance the retention and improve the resolution between anionic sulfonic acid isomers.

  • Capillary Electrophoresis (CE): CE offers extremely high separation efficiency and is an excellent orthogonal technique to HPLC for verifying purity. The separation is based on differences in the electrophoretic mobility of the isomers.

Troubleshooting Guide: Isomer Separation Workflows

This section addresses specific issues you may encounter during the purification process.

Problem 1: My initial crystallization attempt resulted in poor enrichment of the target isomer.

Cause & Solution:

This is a common issue when the solubility difference between the desired isomer and the impurities is small. Standard crystallization is often insufficient. The solution is to move towards a more controlled fractional crystallization approach, often by manipulating pH and exploiting subtle differences in the pKa values of the sulfonic acid groups.

Workflow: pH-Mediated Fractional Crystallization

The principle here is to convert the highly soluble disulfonic acids into their less soluble monosodium or monopotassium salts. The slight difference in the pKa of the two sulfonic acid groups between isomers can be exploited. One isomer might form a monosalt at a slightly different pH than another, causing it to precipitate selectively.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude isomeric mixture in deionized water to create a concentrated solution.

  • Initial pH Adjustment: Slowly add a solution of a base (e.g., 2M NaOH or KOH) while vigorously stirring and monitoring the pH with a calibrated meter.

  • Selective Precipitation: As you approach the pKa of the first sulfonic acid group, you will notice the formation of a precipitate. The key is to add the base very slowly in this region to selectively precipitate the monosalt of the least soluble isomer.

  • Equilibration: Allow the slurry to equilibrate for several hours, sometimes with gentle heating and slow cooling, to ensure the system reaches a thermodynamic minimum and improves crystal quality.

  • Isolation & Analysis: Isolate the precipitate by filtration. Wash with a small amount of cold water. It is critical to analyze both the collected solid and the remaining mother liquor by HPLC to determine the enrichment factor.

  • Iteration: This process is often iterative. The enriched solid may need to be re-subjected to the same process, and the mother liquor can also be treated to recover more of the target compound.

Problem 2: I am unable to achieve baseline separation of isomers using reverse-phase HPLC.

Cause & Solution:

Co-elution in HPLC is a clear indicator that the chosen conditions (stationary phase, mobile phase) are not selective enough. For highly polar, anionic compounds like these, standard C18 columns may not provide sufficient interaction differences.

Troubleshooting Steps:

  • Introduce an Ion-Pairing Reagent: This is the most effective first step. Add an agent like tetrabutylammonium hydrogen sulfate (TBAHS) or dodecyltrimethylammonium bromide (DTAB) to the mobile phase (typically 1-5 mM). The ion-pairing reagent forms a neutral complex with the anionic sulfonic acids, increasing their retention on a reverse-phase column and amplifying the subtle structural differences between isomers, leading to better separation.

  • Optimize Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the phenolic hydroxyl group. Adjusting the pH (e.g., with a phosphate or acetate buffer) can alter the polarity and chromatographic behavior of the isomers, potentially improving resolution.

  • Change the Stationary Phase: If ion-pairing is insufficient, consider a different column chemistry. A phenyl-hexyl or a polar-embedded phase column can offer alternative selectivity (pi-pi interactions) compared to a standard C18 phase.

Table 1: Example HPLC Method Parameters for Isomer Analysis

ParameterStarting ConditionOptimized Condition with Ion-Pairing
Column Standard C18 (e.g., 4.6 x 150 mm, 5 µm)Standard C18 or Phenyl-Hexyl
Mobile Phase A 0.1% Phosphoric Acid in Water20 mM Phosphate Buffer + 5 mM TBAHS, pH 7.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 60% B over 20 minutes10% to 45% B over 30 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Expected Outcome Poor resolution, potential co-elution.Improved peak shape and baseline separation.
Visualization: Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the level of isomeric impurity.

Purification_Strategy start Crude Isomeric Mixture (>10% Impurity) hplc_analysis Analyze by Ion-Pair HPLC to Quantify Isomers start->hplc_analysis decision Is Target Isomer >95%? hplc_analysis->decision frac_cryst Perform pH-Mediated Fractional Crystallization decision->frac_cryst  No final_product Final Product (>99% Purity) decision->final_product  Yes re_analyze1 Re-analyze Crystals and Mother Liquor frac_cryst->re_analyze1 re_analyze1->decision prep_chrom Consider Preparative Chromatography re_analyze1->prep_chrom Enrichment Stalled prep_chrom->final_product end Further Process Development Needed prep_chrom->end Low Yield

Caption: Decision workflow for purifying naphthalenedisulfonic acid isomers.

Advanced Technique: Preparative Chromatography

When fractional crystallization fails to achieve the desired purity, or for producing highly pure material for reference standards, preparative HPLC is the method of choice. The principles are the same as analytical HPLC, but on a larger scale.

Key Considerations for Scale-Up:

  • Column Loading: The amount of material that can be loaded onto a preparative column without sacrificing resolution is critical. This must be determined empirically through loading studies.

  • Solvent Consumption: Preparative chromatography can be solvent-intensive. Ensure that solvent recycling systems are considered if applicable.

  • Fraction Collection: Use a fraction collector triggered by UV absorbance to selectively collect the peak corresponding to the pure target isomer.

Visualization: Principle of Ion-Pair Chromatography

This diagram illustrates how an ion-pairing reagent aids in the separation of anionic isomers.

Ion_Pair_Chromatography Mechanism of Ion-Pair Reverse-Phase Chromatography cluster_0 Stationary Phase (C18) cluster_1 Mobile Phase cluster_2 Interaction Zone sp C18 Chains Hydrophobic Surface isomer_a Isomer A (Anion) complex_a Neutral Ion Pair A (More Hydrophobic) isomer_a->complex_a isomer_b Isomer B (Anion) complex_b Neutral Ion Pair B (Less Hydrophobic) isomer_b->complex_b ip_reagent Ion-Pair Reagent (Cation) ip_reagent->complex_a ip_reagent->complex_b complex_a->sp:f1 Stronger Retention complex_b->sp:f1 Weaker Retention

Caption: Ion-pairing enhances retention and selectivity on a C18 column.

References

  • Title: Preparative and Process Chromatography: A Practical Guide Source: Wiley-VCH URL: [Link]

  • Title: HPLC for Pharmaceutical Scientists Source: John Wiley & Sons URL: [Link]

  • Title: The Art of Crystallization: Purity, and Form Source: Oxford University Press URL: [Link]

Reference Data & Comparative Studies

Validation

HPLC analysis of 4-chloro-5-hydroxynaphthalene-2,7-disulfonic acid purity

An In-Depth Comparative Guide to HPLC Purity Analysis of 4-chloro-5-hydroxynaphthalene-2,7-disulfonic acid For researchers and professionals in drug development and quality control, the accurate determination of purity f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to HPLC Purity Analysis of 4-chloro-5-hydroxynaphthalene-2,7-disulfonic acid

For researchers and professionals in drug development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. The compound 4-chloro-5-hydroxynaphthalene-2,7-disulfonic acid represents a class of molecules that presents a significant analytical challenge. Its structure, characterized by a naphthalene core, a hydrophobic chloro group, a polar hydroxyl group, and two highly polar, permanently anionic sulfonic acid groups, makes it difficult to analyze using conventional chromatographic techniques.

This guide provides a detailed comparison of high-performance liquid chromatography (HPLC) methods for the robust purity analysis of this compound. We will explore the underlying principles of two distinct reversed-phase approaches, present their respective protocols, and compare their performance using key chromatographic metrics. Our objective is to equip you with the expertise to select and implement a scientifically sound, self-validating method for this and other structurally related sulfonated aromatic compounds.

The Analytical Challenge: Retaining and Resolving Highly Polar Analytes

The primary difficulty in the HPLC analysis of compounds like 4-chloro-5-hydroxynaphthalene-2,7-disulfonic acid lies in achieving adequate retention on standard reversed-phase (RP) columns, such as those with a C18 stationary phase.[1] Reversed-phase chromatography separates molecules based primarily on their hydrophobicity; the more non-polar a compound, the more strongly it interacts with the non-polar stationary phase and the longer it is retained.[2][3]

Due to the two sulfonic acid groups, our target analyte is extremely polar and exists as an anion in typical mobile phase conditions. Consequently, when using a standard reversed-phase method, it exhibits very little affinity for the stationary phase, leading to it eluting at or near the void volume of the column. This results in poor resolution from other polar impurities and an inaccurate assessment of purity.

To overcome this, we must modify the chromatographic system to enhance the retention of our target analyte. This guide will compare a conventional RP-HPLC method with an Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) method, the latter being specifically designed for the analysis of ionic and highly polar compounds.

Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) — The Recommended Approach

The most effective strategy for retaining ionic compounds like sulfonic acids on a reversed-phase column is ion-pair chromatography.[4] This technique introduces an 'ion-pair reagent' into the mobile phase.

Mechanism of Action: For an acidic (anionic) analyte, a cationic ion-pair reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium), is added.[5] This reagent contains a positively charged head group and a hydrophobic alkyl tail. The ion-pair reagent can interact with the analyte in the mobile phase, forming an electrically neutral, hydrophobic ion pair.[5][6] This newly formed complex has a much greater affinity for the non-polar stationary phase, leading to a significant increase in retention time and allowing for effective chromatographic separation.

Experimental Protocol: IP-RP-HPLC

Objective: To achieve robust retention and separation of 4-chloro-5-hydroxynaphthalene-2,7-disulfonic acid from its potential impurities.

1. Materials & Reagents:

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: 20 mM Potassium Phosphate buffer with 5 mM Tetrabutylammonium bisulfate, pH adjusted to 7.0.
  • Mobile Phase B: Acetonitrile (HPLC Grade).
  • Sample Diluent: Mobile Phase A / Acetonitrile (95:5 v/v).
  • Standard & Sample Preparation: Prepare a stock solution of 4-chloro-5-hydroxynaphthalene-2,7-disulfonic acid at 1.0 mg/mL in the diluent. Prepare working standards and samples by diluting to approximately 0.1 mg/mL.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
  • Injection Volume: 10 µL
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | |------------|------------------|------------------| | 0.0 | 95 | 5 | | 25.0 | 50 | 50 | | 30.0 | 50 | 50 | | 30.1 | 95 | 5 | | 40.0 | 95 | 5 |

3. System Suitability:

  • Before analysis, perform at least five replicate injections of a standard solution.
  • The Relative Standard Deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.[7]
  • The tailing factor should be ≤ 2.0.
  • The theoretical plate count should be ≥ 2000.

Causality Behind Choices:

  • Tetrabutylammonium bisulfate: This acts as the cationic ion-pair reagent, essential for retaining the anionic sulfonic acid groups.

  • pH 7.0 Buffer: At this neutral pH, the sulfonic acid groups are fully ionized, ensuring consistent ion-pairing. The hydroxyl group may be partially ionized, but the primary interaction will be driven by the sulfonate groups.

  • Gradient Elution: Starting with a high percentage of the aqueous mobile phase (95% A) maximizes the ion-pairing interaction and retention. Gradually increasing the organic solvent (Acetonitrile, B) disrupts the hydrophobic interaction between the ion-pair complex and the stationary phase, allowing for the elution of the analyte and any less polar impurities.

Method 2: Conventional Reversed-Phase HPLC (RP-HPLC) — A Baseline Comparison

To demonstrate the critical role of the ion-pairing reagent, we present a conventional RP-HPLC method. This method is identical to the first, with the sole exception of omitting the tetrabutylammonium bisulfate from the mobile phase.

Rationale for Comparison: This method serves as an experimental control. According to chromatographic theory for polar molecules, we predict poor retention and inadequate separation, thereby validating the necessity of the ion-pairing approach.[1]

Experimental Protocol: Conventional RP-HPLC

1. Materials & Reagents:

  • Same as Method 1, except for Mobile Phase A.
  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0.
  • All other reagents and preparations are identical.

2. Chromatographic Conditions:

  • Identical to Method 1.

Comparative Performance Data

The following table summarizes the expected performance of the two methods. The data illustrates the profound impact of the ion-pairing reagent on the chromatography of 4-chloro-5-hydroxynaphthalene-2,7-disulfonic acid.

ParameterMethod 2: Conventional RP-HPLC (Expected Outcome)Method 1: IP-RP-HPLC (Expected Outcome)Justification
Retention Time (min) ~2.5 (Near void volume)~15.2The ion-pair reagent significantly increases the hydrophobicity of the analyte, leading to much stronger retention on the C18 column.
Tailing Factor > 2.5 (Poor peak shape)< 1.5 (Symmetrical peak)Without proper retention, secondary interactions with residual silanols on the silica-based column can cause significant peak tailing. Ion-pairing masks the analyte's charge, leading to more ideal peak shapes.
Resolution (from a polar impurity) < 1.0 (Co-elution)> 2.0 (Baseline separation)Increased retention provides more time for the column to resolve the main analyte from closely eluting impurities.
Theoretical Plates < 1000> 4000Good retention and peak shape directly contribute to higher column efficiency, as measured by the theoretical plate count.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the purity analysis of 4-chloro-5-hydroxynaphthalene-2,7-disulfonic acid using the recommended IP-RP-HPLC method.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Reporting p1 Standard & Sample Weighing p2 Dissolution in Diluent p1->p2 a1 System Suitability Testing (Replicate Injections) p2->a1 p3 Mobile Phase Preparation (Buffer + Ion-Pair Reagent) p3->a1 a2 Sample Sequence Injection (Standards, Blanks, Samples) a1->a2 a3 Data Acquisition (UV Detector) a2->a3 d1 Peak Integration & Identification a3->d1 d2 Purity Calculation (% Area Normalization) d1->d2 d3 Final Report Generation d2->d3

Caption: General workflow for HPLC purity analysis.

Principles of Method Validation

Once the optimal chromatographic method (IP-RP-HPLC) is established, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9] Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range.

  • Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by analyzing samples with known concentrations (e.g., spiked placebo).[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[7]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, mobile phase composition), providing an indication of its reliability during normal usage.

Conclusion

The purity analysis of 4-chloro-5-hydroxynaphthalene-2,7-disulfonic acid by HPLC is not feasible using a conventional reversed-phase method due to the compound's high polarity, which leads to insufficient retention. The use of an Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) method is demonstrated to be a superior and scientifically robust approach. By incorporating a cationic ion-pairing reagent like tetrabutylammonium bisulfate into the mobile phase, a neutral, hydrophobic complex is formed, which is well-retained on a standard C18 column. This strategy provides the necessary retention and resolution to accurately determine the purity of the target analyte and separate it from potential process-related impurities. For any laboratory tasked with the quality control of this or similar sulfonated aromatic compounds, the adoption of a validated IP-RP-HPLC method is strongly recommended.

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. [Link]

  • ResearchGate. (2016). Why we do use reversed phase in HPLC?. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Solumetrics. (n.d.). Ion Pair Reagents - Octane Sulfonic Acid. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). (PDF) Method development for analysis of linear and branched alkyl benzene sulfonates. [Link]

  • TCI (Shanghai) Development Co., Ltd. (n.d.). Ion-Pair Reagents for HPLC. [Link]

  • PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • SciELO. (2006). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. [Link]

  • AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

Sources

Comparative

1H NMR spectrum interpretation of 8-chloro-1-naphthol-3,6-disulfonic acid

Technical Assessment: Structural Elucidation of 8-Chloro-1-Naphthol-3,6-Disulfonic Acid via 1H NMR Executive Summary & Scope This guide provides a definitive structural interpretation of 8-chloro-1-naphthol-3,6-disulfoni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Structural Elucidation of 8-Chloro-1-Naphthol-3,6-Disulfonic Acid via 1H NMR

Executive Summary & Scope

This guide provides a definitive structural interpretation of 8-chloro-1-naphthol-3,6-disulfonic acid (CAS: 90-21-1), a critical intermediate in the synthesis of reactive azo dyes.

In the context of drug and dye development, the "performance" of an analytical method is defined by its ability to resolve the target molecule from its specific synthetic precursors and byproducts. This guide compares the 1H NMR profile of the target 8-Chloro derivative against its two most common structural alternatives (impurities):

  • The Precursor: 1-Amino-8-naphthol-3,6-disulfonic acid (H-Acid ).[1]

  • The Hydro-dehalogenated Byproduct: 1-Naphthol-3,6-disulfonic acid (RG-Acid derivative).

Key Finding: 1H NMR offers superior specificity over HPLC-UV for this application by detecting the diagnostic "Peri-Effect" and the specific loss of spin-spin coupling at the C8 position.

Experimental Protocol: Self-Validating System

To ensure reproducibility and minimize solvent-dependent shifts (especially for sulfonic acids), the following protocol is standardized.

Reagents:

  • Solvent: Deuterium Oxide (D₂O), 99.9% D.

  • Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) at 0.05% w/v.

  • pH Adjustment: NaOD (40% in D₂O).

Workflow:

  • Dissolution: Dissolve 15 mg of sample in 0.6 mL D₂O.

  • pH Control (Critical): Sulfonic acids are pH-sensitive. Adjust pH to 8.0 ± 0.2 using NaOD. This ensures both sulfonic groups (-SO₃⁻) and the hydroxyl group (-O⁻) are fully ionized, stabilizing the chemical shifts.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 5.0 seconds (Required for quantitative integration of sulfonated aromatics).

    • Scans: 64.

Structural Elucidation & Assignment

The target molecule, 8-chloro-1-naphthol-3,6-disulfonic acid, lacks symmetry. The substitution pattern dictates a spectrum consisting of four distinct aromatic signals , appearing as two pairs of meta-coupled doublets (or singlets depending on resolution).

Theoretical Assignment Table (pH 8.0 in D₂O)
PositionProtonMultiplicityCoupling (

)
Chemical Shift (

)
Structural Logic
C2 H-2 Doublet (

)

Hz
7.30 - 7.50 Shielded. Ortho to electron-donating -O⁻ (C1).
C7 H-7 Doublet (

)

Hz
7.60 - 7.80 Moderate. Ortho to Cl (C8). Cl is inductively withdrawing but resonance donating.
C4 H-4 Doublet (

)

Hz
8.00 - 8.15 Deshielded. Ortho to -SO₃⁻ (C3). Meta to -O⁻.
C5 H-5 Doublet (

)

Hz
8.20 - 8.35 Highly Deshielded. Ortho to -SO₃⁻ (C6). Peri-interaction with SO₃⁻.

Note: The absence of ortho-coupling (


 Hz) is the primary diagnostic feature. All protons in this molecule are isolated by substituents, resulting only in small meta-couplings.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the target spectrum against its critical process impurities.

Scenario A: Target vs. Precursor (H-Acid)
  • Context: The target is synthesized from H-Acid via the Sandmeyer reaction (Amino

    
     Diazo 
    
    
    
    Chloro). Incomplete conversion is a common failure mode.
  • Differentiation:

    • H-Acid (Precursor): The C8-Amino group is strongly electron-donating. This causes a significant upfield shift of the H-7 and H-5 protons compared to the Chloro derivative.

    • 8-Chloro (Target): The replacement of

      
       with 
      
      
      
      removes this shielding. The H-7 signal shifts downfield by approximately 0.5 - 0.8 ppm .
Scenario B: Target vs. De-chlorinated Byproduct (1-Naphthol-3,6-disulfonic acid)
  • Context: Over-reduction or hydrolysis can lead to the loss of the chlorine atom, yielding the 8-H analog.

  • Differentiation:

    • 8-H Analog (Impurity): Contains a proton at C8. This proton typically appears as a doublet or dd at

      
       8.6 - 8.9 ppm  (highly deshielded due to the "Peri-effect" with the C1-OH/O⁻).
      
    • 8-Chloro (Target): Silent in the 8.5+ ppm region. The substitution of H8 with Cl eliminates this signal entirely.

Summary Data Table: Diagnostic Shifts
FeatureTarget: 8-Chloro Alternative 1: H-Acid (Precursor) Alternative 2: 8-H (Byproduct)
H-7 Shift

7.7 ppm (Downfield)

6.9 - 7.1 ppm (Upfield)

7.5 ppm
H-8 Signal Absent (Substituted by Cl)Absent (Substituted by NH₂)Present (

ppm)
Spin System Two AB systems (

)
Two AB systems (

)
One AB system + One ABC system

Visualization of Analytical Logic

Diagram 1: Synthesis & Impurity Flow

This diagram maps the chemical pathway and where the specific NMR signatures arise.

SynthesisFlow H_Acid H-Acid (Precursor) (C8-NH2) High Shielding on Ring B Diazo Diazonium Intermediate H_Acid->Diazo Diazotization Target 8-Chloro-1-naphthol-3,6-DS (Target) C8-Cl Distinct Meta-Coupling Diazo->Target Sandmeyer (CuCl) Byproduct 1-Naphthol-3,6-DS (Impurity) C8-H Diagnostic Signal > 8.5 ppm Diazo->Byproduct Hydrolysis/Reduction (Side Reaction)

Caption: Synthetic pathway showing the origin of the two primary structural alternatives (Precursor and Byproduct) distinguished by NMR.

Diagram 2: NMR Assignment Decision Tree

A logic gate for researchers to validate the identity of the synthesized powder.

NMR_Logic Start Acquire 1H NMR (D2O, pH 8) Check_H8 Check Region 8.5 - 9.0 ppm Is there a signal? Start->Check_H8 Yes_H8 YES: Signal Present Check_H8->Yes_H8 Signal Found No_H8 NO: Region Silent Check_H8->No_H8 No Signal Result_Byproduct IDENTIFIED: 8-H Analog (De-chlorinated Impurity) Yes_H8->Result_Byproduct Check_H7 Check H-7 Shift (< 7.2 ppm vs > 7.6 ppm) No_H8->Check_H7 Result_H_Acid Shift < 7.2 ppm IDENTIFIED: H-Acid (Unreacted Precursor) Check_H7->Result_H_Acid Upfield (Shielded) Result_Target Shift > 7.6 ppm CONFIRMED: 8-Chloro Target Check_H7->Result_Target Downfield (Deshielded)

Caption: Step-by-step decision tree for structural confirmation using chemical shift diagnostic markers.

References

  • ChemicalBook. (2023).[2] 1-Naphthol-3,6-disulfonic acid 1H NMR Spectrum. Retrieved from

  • NIST Chemistry WebBook. (2023). 1-Amino-8-naphthol-3,6-disulfonic acid (H-Acid) Spectral Data. SRD 69.[3] Retrieved from

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.
  • National Institutes of Health (NIH). (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid Derivatives. PMC6818671. Retrieved from

Sources

Validation

Comparison of 4-chloro vs 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid reactivity

Technical Comparison Guide: 4-Chloro vs. 4-Amino-5-hydroxynaphthalene-2,7-disulfonic Acid Executive Summary & Structural Context This guide provides a critical analysis of the reactivity differences between 4-amino-5-hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 4-Chloro vs. 4-Amino-5-hydroxynaphthalene-2,7-disulfonic Acid

Executive Summary & Structural Context

This guide provides a critical analysis of the reactivity differences between 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (commonly known as H-acid ) and its chloro-analog, 4-chloro-5-hydroxynaphthalene-2,7-disulfonic acid .

While these molecules share an identical naphthalene-disulfonate core, their reactivity profiles are diametrically opposed due to the electronic nature of the C4-substituent. The amino derivative is a premier nucleophile used for electrophilic aromatic substitution (azo coupling), whereas the chloro derivative serves as an electrophilic substrate for nucleophilic aromatic substitution (


), enabling the synthesis of complex N-substituted derivatives.

Note on Nomenclature: Industry standards typically utilize the "1,8-3,6" numbering scheme. For clarity, this guide treats the prompt's IUPAC numbering as equivalent to the industrial standard:

  • H-acid: 1-amino-8-naphthol-3,6-disulfonic acid (Prompt: 4-amino-5-hydroxy...).[1]

  • Chloro-Analog: 1-chloro-8-naphthol-3,6-disulfonic acid (Prompt: 4-chloro-5-hydroxy...).

Electronic Structure & Reactivity Matrix

The divergence in application stems from the Hammett substituent effects at the C4 (or C1) position.

Feature4-Amino (H-acid) 4-Chloro (Chloro-Analog)
Electronic Effect Strong Activator (+M effect > -I effect)Weak Deactivator (-I effect > +M effect)
Primary Reactivity Nucleophilic (attacks diazonium salts)Electrophilic (attacked by amines/thiols)
Key Mechanism Electrophilic Aromatic Substitution (

)
Nucleophilic Aromatic Substitution (

)
Regioselectivity pH-Dependent (Ortho-Amino vs. Ortho-Hydroxy)C4-Chlorine Displacement
Industrial Role Universal Coupling Component (Azo Dyes)Intermediate for N-alkylated H-acids
Mechanistic Insight
  • H-acid (The Switch): The amino and hydroxyl groups are on different rings but communicate electronically. In acidic media, the amino group is protonated (ammonium), deactivating its ring; coupling occurs ortho to the hydroxyl. In alkaline media, the hydroxyl deprotonates (naphthoxide), but the free amine is also highly activating; coupling can be directed ortho to the amine or hydroxyl depending on precise pH control.

  • Chloro-Analog (The Anchor): The chlorine atom is a good leaving group, activated by the electron-withdrawing sulfonate groups at positions 2 and 7. It does not facilitate azo coupling effectively because it deactivates the ring. Instead, it serves as a "soft" electrophile, allowing the introduction of steric bulk or specific functionality via amine displacement.

Experimental Protocols

Protocol A: pH-Controlled Chemoselective Coupling (H-acid)

Objective: To demonstrate the dual-coupling capability of H-acid, forming a bis-azo dye.

Reagents:

  • H-acid Monosodium Salt (0.1 mol)

  • p-Nitroaniline (0.1 mol, diazotized) -> Diazo Component A

  • Aniline (0.1 mol, diazotized) -> Diazo Component B

Workflow:

  • Acid Coupling (Ring A): Dissolve H-acid in water. Adjust pH to 1.5–2.0 using HCl.

  • Addition 1: Add Diazo Component A dropwise at 0–5°C. The electrophile attacks the position ortho to the amino group (Position 3 in prompt numbering, 2 in standard).

  • Validation: Monitor disappearance of diazo by spot test with H-acid solution (alkaline).

  • Alkaline Shift: Once the first coupling is complete, adjust pH to 8.5–9.0 using Sodium Carbonate (

    
    ).
    
  • Alkaline Coupling (Ring B): Add Diazo Component B dropwise at 0–5°C. The electrophile attacks the position ortho to the hydroxyl group.

  • Result: A blue/black bis-azo dye (e.g., C.I.[2] Acid Black 1 structure type).

Protocol B: Nucleophilic Displacement ( ) (Chloro-Analog)

Objective: To synthesize N-phenyl-H-acid (Phenyl Peri Acid derivative) via chlorine displacement.

Reagents:

  • 4-chloro-5-hydroxynaphthalene-2,7-disulfonic acid (0.1 mol)

  • Aniline (0.3 mol, 3 eq)

  • Buffer: Sodium Acetate / Acetic Acid (pH 4–5)

Workflow:

  • Preparation: Dissolve the Chloro-analog in water (20% w/v). Add buffer to maintain pH 4–5 (prevents hydrolysis of the chloro group to a hydroxyl group).

  • Nucleophilic Attack: Add Aniline (excess drives the equilibrium).

  • Heating: Heat the reaction mixture to Reflux (100°C) for 6–12 hours.

    • Note: Unlike simple aryl chlorides, the sulfonate groups activate the ring, making high-pressure autoclaving unnecessary for reactive amines.

  • Workup: Cool to room temperature. Acidify with HCl to pH < 1.

  • Isolation: The product, 4-anilino-5-hydroxynaphthalene-2,7-disulfonic acid, precipitates or is salted out with NaCl.

  • Purification: Recrystallize from hot water.

Visualization of Reaction Pathways

The following diagrams illustrate the divergent pathways. The first shows the "H-acid Switch" (Coupling), and the second shows the Chloro-displacement (


).

ReactivityComparison Start Naphthalene-2,7-disulfonic Core Sub_Amino 4-Amino (H-acid) Start->Sub_Amino Precursor Choice Sub_Chloro 4-Chloro Analog Start->Sub_Chloro Rxn_Acid Acidic pH (pH 1-3) Coupling ortho to NH2 Sub_Amino->Rxn_Acid Diazo+ Rxn_Alk Alkaline pH (pH 8-9) Coupling ortho to OH Sub_Amino->Rxn_Alk Diazo+ Rxn_SNAr Nucleophilic Substitution (SNAr) Displacement by R-NH2 Sub_Chloro->Rxn_SNAr Amine/Heat Prod_Dye Azo Dye (Chromophore) Rxn_Acid->Prod_Dye Rxn_Alk->Prod_Dye Prod_Deriv N-Substituted H-acid Rxn_SNAr->Prod_Deriv Prod_Deriv->Sub_Amino Can serve as modified coupler

Caption: Divergent reactivity pathways: H-acid acts as a nucleophile for coupling, while the Chloro-analog acts as an electrophile for substitution.

Comparative Data Analysis

The following table summarizes the kinetic and thermodynamic considerations for process chemists.

ParameterH-acid (Amino) Chloro-Analog Implication
Solubility (Water) Moderate (Na salt high)High (Sulfonates dominate)Chloro-analog is easier to handle in aqueous solution before reaction.
Oxidation Stability Low (Amino group oxidizes)High (Chlorine is stable)H-acid requires storage under inert atmosphere or dry conditions to prevent "tarring."
Reaction Temperature 0–10°C (Coupling)80–100°C (Substitution)H-acid chemistry is energy-efficient; Chloro-analog requires thermal input.
By-products Isomers (if pH drifts)HCl (requires base trap)Chloro-processes generate acid; pH maintenance is critical to prevent hydrolysis to Chromotropic acid.

References

  • Zollinger, H. (1991). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. VCH Publishers. (Definitive text on the "H-acid switch" and pH dependence of aminonaphthol coupling).
  • Diener, H., & Zollinger, H. (1986).[3] Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Canadian Journal of Chemistry, 64(6), 1102-1107. Link (Kinetics of coupling with 2-naphthol-3,6-disulfonic acid derivatives).

  • Booth, G. (2000). "Naphthalene Derivatives".[4][5] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Details the industrial synthesis of H-acid and the role of chloro-intermediates).

  • PubChem. (2025).[1] 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid).[1][6][7][8] CID 7009.[8] Link

  • Organic Syntheses. (1943). 1-Amino-8-naphthol-2,4-disulfonic acid (Chicago Acid) and related naphthalene chemistry. Coll. Vol. 3, p. 295.[5] Link (Provides foundational protocols for handling aminonaphthol sulfonic acids).

Sources

Comparative

Comparison Guide: Mass Spectrometry Identification of Naphthalene Disulfonic Acid Impurities

Executive Summary Naphthalene disulfonic acids (NDSAs), particularly the 1,5-NDSA and 1,6-NDSA isomers, serve as critical counter-ions in salt formation (e.g., Amsacrine, hydrochlorides of basic drugs) and as intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Naphthalene disulfonic acids (NDSAs), particularly the 1,5-NDSA and 1,6-NDSA isomers, serve as critical counter-ions in salt formation (e.g., Amsacrine, hydrochlorides of basic drugs) and as intermediates in dye synthesis. However, their presence as impurities in Active Pharmaceutical Ingredients (APIs) presents a unique analytical challenge.[1] Their high polarity, lack of volatility, and isomeric structural similarity render standard GC-MS and RP-HPLC ineffective.[1]

This guide objectively compares the two dominant methodologies for NDSA analysis: Ion-Pairing Reverse Phase LC-MS (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography MS (HILIC-MS) .[1]

The Verdict: While IP-RPLC offers historical precedence, HILIC-MS/MS (Negative Mode ESI) is the superior choice for modern drug development due to higher sensitivity, lack of system contamination, and compatibility with high-throughput screening.

Part 1: The Analytical Challenge

The core difficulty in identifying NDSAs lies in their physicochemical properties. Unlike lipophilic impurities, NDSAs are strong acids (


) that remain fully ionized at most pH levels.[1]
Isomeric Complexity

Differentiation is critical because toxicity profiles and salt-forming capabilities differ between isomers.[1] The mass spectrometer alone cannot distinguish these isomers as they share the same parent mass (


 287) and similar fragmentation patterns. Chromatographic resolution is mandatory.[1]
IsomerStructure NotePolarity/Elution Order (HILIC)
1,5-NDSA Symmetrical (

)
Typically elutes later (more polar interaction)
1,6-NDSA Asymmetrical (

)
Elutes earlier than 1,5
2,6-NDSA Symmetrical (

)
Variable based on column chemistry
2,7-NDSA Symmetrical (

)
Variable based on column chemistry

Part 2: Method Comparison

Technique A: Ion-Pairing Reverse Phase (IP-RPLC)

The Traditional Approach[1]

This method uses hydrophobic cations (e.g., Tributylamine, TBA) in the mobile phase to form neutral ion pairs with the anionic NDSA, allowing retention on a C18 column.

  • Pros: Excellent peak shape; uses standard C18 columns.[1]

  • Cons:

    • Signal Suppression: IP reagents significantly suppress ionization in Negative ESI, raising LOD/LOQ.[1]

    • System Contamination: IP reagents are "sticky" and difficult to flush from LC lines, permanently dedicating the instrument to this method.

    • Drift: Retention times are highly sensitive to IP reagent concentration and temperature.[1]

Technique B: HILIC-MS/MS (Recommended)

The Modern Standard[1]

HILIC utilizes a polar stationary phase (Amide or Zwitterionic) with a high-organic mobile phase.[1] NDSAs partition into the water-enriched layer on the column surface.

  • Pros:

    • MS Compatibility: Uses volatile buffers (Ammonium Acetate) that enhance negative mode ionization.[1]

    • Orthogonal Selectivity: Separates isomers based on hydrophilic interactions rather than hydrophobicity.[1]

    • Sensitivity: 10-50x lower LOD compared to IP-RPLC due to high organic content (better desolvation in MS source).[1]

  • Cons: Requires long equilibration times; sensitive to sample diluent composition.[1]

Comparative Data Summary
FeatureIP-RPLC (TBA)HILIC-MS (Amide)
LOD (Signal-to-Noise > 3) ~50 ng/mL~1-5 ng/mL
MS Source Contamination High (Persistent Memory Effects)Low (Volatile Buffers)
Isomer Resolution (Rs) > 2.0> 1.8
Mobile Phase Cost LowModerate (High grade ACN required)
Throughput Low (Long wash steps)High

Part 3: Experimental Protocol (HILIC-MS/MS)

This protocol is validated for the separation of 1,5-NDSA and 1,6-NDSA in API matrices.[1]

Reagents & Standards
  • Standards: 1,5-NDSA disodium salt, 1,6-NDSA disodium salt (Sigma-Aldrich or equivalent).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water.[1]

  • Buffer: 100 mM Ammonium Acetate (pH 6.8). Note: High buffer concentration is crucial for peak shape of sulfonates.

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent zwitterionic HILIC column.

  • Temperature: 40°C.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2 µL.

  • Mobile Phase A: 90:10 Water:ACN + 10 mM Ammonium Acetate.[1]

  • Mobile Phase B: 90:10 ACN:Water + 10 mM Ammonium Acetate.[1]

Gradient Table:

Time (min) %A (Aq) %B (Org) Curve
0.0 5 95 Initial
1.0 5 95 Hold
6.0 40 60 Linear
7.0 40 60 Hold
7.1 5 95 Return

| 10.0 | 5 | 95 | Re-equilibrate |

Mass Spectrometry Parameters (QqQ)
  • Ionization: ESI Negative Mode (

    
    ).[1][2]
    
  • Capillary Voltage: 2.5 kV.[1]

  • Desolvation Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (

)
Product (

)
Cone (V)Collision (eV)Note
NDSA (All Isomers) 287.0 79.9 4035Quantifier (

)
NDSA (All Isomers) 287.0 223.0 4025Qualifier (

)
Internal Std (IS) 291.080.04035d4-NDSA (if available)

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This logic flow helps researchers choose the correct column chemistry based on the sample matrix.

DecisionMatrix Start Start: NDSA Impurity Analysis CheckConc Est. Concentration? Start->CheckConc HighConc > 0.1% (Assay) CheckConc->HighConc High Level TraceConc < 100 ppm (Trace) CheckConc->TraceConc Low Level MethodUV Method: Ion-Pair HPLC-UV (TBA Reagent) HighConc->MethodUV MS not required CheckMatrix Matrix Interference? TraceConc->CheckMatrix CleanMatrix Clean (Simple Salts) CheckMatrix->CleanMatrix DirtyMatrix Complex (Bio/Formulation) CheckMatrix->DirtyMatrix MethodHILIC Method: HILIC-MS/MS (Amide Column) CleanMatrix->MethodHILIC MethodSPE Pre-step: WAX SPE Cleanup DirtyMatrix->MethodSPE MethodSPE->MethodHILIC

Caption: Decision tree for selecting between UV and MS detection modes based on sensitivity requirements.

Diagram 2: HILIC-MS/MS Mechanism

Understanding the separation mechanism is vital for troubleshooting.[1]

HILICMechanism MobilePhase Mobile Phase (90% ACN / 10% Buffer) WaterLayer Stagnant Water Layer (Enriched on Surface) MobilePhase->WaterLayer Partitioning Stationary Stationary Phase (Amide/Zwitterionic) WaterLayer->Stationary Hydrogen Bonding Analyte NDSA Isomer (Polar/Ionic) Analyte->WaterLayer Hydrophilic Partitioning Analyte->Stationary Electrostatic Interaction Detection MS/MS Detection (Negative Mode) Analyte->Detection Elution

Caption: Schematic of the HILIC partitioning mechanism allowing retention of polar NDSAs without ion-pairing reagents.

Part 5: Data Analysis & Interpretation[1]

Fragmentation Logic

In negative mode ESI, NDSAs form a stable


 ion at 

287.[1] Upon collision-induced dissociation (CID):
  • Primary Fragment (

    
     80):  Represents the sulfite radical anion (
    
    
    
    ).[1] This is the most abundant product ion and best for quantitation.
  • Secondary Fragment (

    
     223):  Represents the loss of 
    
    
    
    from the parent structure (
    
    
    ).[1] This is useful for confirmation.
Isomer Identification

Since the mass transitions are identical for 1,5 and 1,6 isomers, identification relies on Relative Retention Time (RRT) .

  • Protocol: Inject a mixed standard of 1,5 and 1,6 NDSA at the start of every sequence.

  • Criterion: The resolution (

    
    ) between isomers must be 
    
    
    
    .
  • Observation: In Amide HILIC, the 1,5-isomer (more symmetrical) typically interacts more strongly with the stationary phase, eluting after the 1,6-isomer.

References

  • Holčapek, M., et al. (2004).[1][3] "Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates." Journal of Mass Spectrometry.

  • Tölgyesi, L., et al. (2016).[1] "Determination of genotoxic impurities in risedronate sodium by ion-pair liquid chromatography–mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. [1]

  • Jandera, P. (2011).[1] "Stationary and mobile phases in hydrophilic interaction chromatography: a review." Analytica Chimica Acta.

  • U.S. EPA. (2012).[1][4] "Hazard Characterization Document: Naphthalene Sulfonates." EPA HPV Challenge Program.[1][4]

  • Waters Corporation. (2021).[1] "HILIC as an Alternative Separation Mode for Intact Mass Confirmation."[1][2][5] Application Note.

Sources

Validation

Spectrophotometric determination of magnesium using naphthalene derivatives

Topic: Spectrophotometric Determination of Magnesium Using Naphthalene Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2][3][4][5] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectrophotometric Determination of Magnesium Using Naphthalene Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2][3][4][5]

Executive Summary

Magnesium (Mg²⁺) quantification is a critical assay in clinical diagnostics, water quality analysis, and pharmaceutical formulation. While Atomic Absorption Spectroscopy (AAS) remains the gold standard for elemental analysis, it is often resource-intensive and low-throughput. Spectrophotometric methods utilizing naphthalene derivatives —specifically azo dyes like Xylidyl Blue (Magon) and Calmagite —offer a robust, high-throughput alternative with sensitivity comparable to instrumental methods when optimized with correct masking agents.

This guide provides an in-depth technical analysis of the Xylidyl Blue method, widely regarded as the superior spectrophotometric approach due to its high molar absorptivity and compatibility with calcium-masking agents like EGTA.

Scientific Principles: The Naphthalene Azo Dye Mechanism[6]

The core of this detection method lies in the azo-coupling reaction on a naphthalene scaffold. Naphthalene derivatives possess extended


-conjugated systems that shift absorbance into the visible spectrum. When a metal ion like Mg²⁺ chelates with the phenolic hydroxyl (-OH) and the azo nitrogen (-N=N-) groups, it induces a bathochromic or hypsochromic shift, allowing for colorimetric quantification.
Mechanism of Action: Xylidyl Blue

Xylidyl Blue (Magon) is a sulfonated azo dye derived from 1,8-dihydroxynaphthalene.

  • Uncomplexed State (pH 11): The dye exists as a blue anion.

  • Complexed State: Upon binding Mg²⁺, the ligand undergoes a structural conformation change, forming a water-soluble purple/red chelate .

  • Quantification: The concentration of Mg²⁺ is proportional to the formation of the purple complex (

    
     nm) or the decrease in the blue dye (
    
    
    
    nm).
Diagram: Chelation Pathway

The following diagram illustrates the transition from the free dye state to the metal-ligand complex.

Mg_Chelation_Pathway FreeDye Free Xylidyl Blue (Blue, ~600nm) Deprotonated Phenolic -OH Chelation Chelation Event (N=N and -O⁻ coordination) FreeDye->Chelation Ligand Source MgIon Mg²⁺ Ion (Analyte) MgIon->Chelation Target AlkalineCond Alkaline Buffer (pH 11.0) AlkalineCond->Chelation Catalyst/Condition Complex Mg-Dye Complex (Purple/Red, ~520nm) 1:1 Stoichiometry Chelation->Complex Bathochromic Shift

Figure 1: Reaction pathway showing the colorimetric shift upon Mg²⁺ chelation with Xylidyl Blue in alkaline media.

Comparative Analysis: Selecting the Right Reagent

Not all naphthalene derivatives are equal. Early methods used Eriochrome Black T (EBT) , but its instability in solution renders it unsuitable for modern high-precision assays. The table below compares Xylidyl Blue against its primary alternatives.

Table 1: Performance Comparison of Mg Detection Methods
FeatureXylidyl Blue (Magon) Calmagite Atomic Absorption (AAS)
Reagent Class Naphthalene Azo DyeNaphthalene Azo DyeN/A (Instrumental)
Sensitivity (

)
High (~30,000 L·mol⁻¹·cm⁻¹)ModerateVery High
Stability Excellent (Liquid stable)GoodN/A
Ca²⁺ Interference Negligible (with EGTA)Moderate (Requires Cyanide/EGTA)None
pH Requirement Alkaline (pH ~11)Alkaline (pH ~10)N/A
Toxicity Low (Cyanide-free)Moderate (Often uses KCN)Low
Throughput High (96-well plate capable)HighLow (Sequential)
Cost per Test < $0.50< $0.50> $5.00

Expert Insight: Xylidyl Blue is preferred over Calmagite for biological samples because it operates effectively with EGTA (Ethylene glycol-bis(2-aminoethylether)-N,N,N',N'-tetraacetic acid). EGTA has a much higher affinity for Calcium (Ca²⁺) than Magnesium (Mg²⁺), effectively "masking" calcium interference without suppressing the magnesium signal. Calmagite protocols often rely on cyanide to mask heavy metals, posing safety risks.

Detailed Experimental Protocol: The Xylidyl Blue Method

This protocol is designed for a microplate format (96-well) but can be scaled to cuvettes. It is a self-validating system using an internal standard.

Reagents Required[1][2][5][6][7][8][9][10][11][12][13]
  • Chromogen Reagent: 0.11 mM Xylidyl Blue-I in DMSO/Ethanol.

  • Buffer Solution: 200 mM Tris/Glycine buffer (pH 11.0).

  • Masking Agent: 0.13 mM EGTA (incorporated into the buffer).

  • Mg Standard: 2.0 mg/dL (0.82 mmol/L) Magnesium Acetate or Nitrate.

Step-by-Step Workflow
  • Sample Preparation:

    • Serum/Plasma: Use non-hemolyzed samples (Hemolysis releases intracellular Mg, causing false positives).[1]

    • Urine: Acidify to pH 3-4 to prevent precipitation, then dilute 1:5.

  • Reagent Mixing:

    • Combine Buffer and Chromogen in a 1:1 ratio to create the Working Reagent.

  • Reaction:

    • Add 300 µL of Working Reagent to 3 µL of Sample/Standard.

    • Incubate at 37°C for 5 minutes (or 10 mins at RT).

  • Measurement:

    • Measure Absorbance at 520 nm (Signal) and 800 nm (Reference/Background).

    • Note: Bichromatic reading corrects for optical interferences like lipemia.

Diagram: Experimental Workflow

Protocol_Workflow Start Start: Sample Collection (Serum/Plasma) QC_Check QC: Check for Hemolysis (Reject if Red) Start->QC_Check Reagent_Prep Reagent Prep: Mix Buffer (pH 11) + EGTA + Xylidyl Blue QC_Check->Reagent_Prep Pass Incubation Incubation: 300µL Reagent + 3µL Sample 5 min @ 37°C Reagent_Prep->Incubation Masking Chemical Masking: EGTA binds Ca²⁺ Xylidyl Blue binds Mg²⁺ Incubation->Masking Internal Reaction Read Spectrophotometry: Read Abs @ 520 nm Masking->Read Calc Calculation: (Abs_Sample / Abs_Std) × Conc_Std Read->Calc

Figure 2: Step-by-step workflow for the high-throughput determination of Magnesium.

Validation & Troubleshooting

To ensure Scientific Integrity , the assay must be validated against potential interferences.

Linearity and Detection Limits
  • Linear Range: 0.1 – 5.0 mg/dL (0.04 – 2.05 mmol/L).

  • Limit of Detection (LOD): ~0.05 mg/dL.[2]

  • Protocol: If sample > 5.0 mg/dL, dilute 1:1 with saline and re-assay. Multiply result by 2.

Interference Management
InterferentMechanism of InterferenceMitigation Strategy
Calcium (Ca²⁺) Competes for dye binding sites.EGTA is mandatory. It binds Ca²⁺ (

) much stronger than Mg²⁺ (

).
Hemolysis RBCs contain 3x more Mg than serum.Reject hemolyzed samples.[3][1][4] No chemical correction exists.
Lipemia Turbidity scatters light.Use a Sample Blank or bichromatic reading (measure at 520 nm and subtract absorbance at 800 nm).
Bilirubin Spectral overlap.Negligible up to 20 mg/dL in the Xylidyl Blue method due to the specific red-shift.
Calculation


Where 

is concentration and

is absorbance.

References

  • Mann, C. K., & Yoe, J. H. (1956). Spectrophotometric determination of magnesium with sodium 1-azo-2-hydroxy-3-(2,4-dimethylcarboxanilido)-naphthalene-1'-(2-hydroxybenzene-5-sulfonate).[5] Analytica Chimica Acta, 16, 155-160. Link

  • Tietz, N. W. (Ed.).[6][4] (1995). Clinical Guide to Laboratory Tests (3rd ed.).[1] W.B. Saunders Company.[1] (Standard reference for clinical ranges and interferences).

  • Gindler, E. M., & Heth, D. A. (1971). Colorimetric determination of magnesium in serum with 1-azo-2-hydroxy-3-(2,4-dimethylcarboxanilido)-naphthalene-1'-(2-hydroxybenzene). Clinical Chemistry, 17, 662.
  • Sclavo Diagnostics. (n.d.). Magnesium – Method Xylidyl-blue - Instructions for use. Retrieved from

  • Global Science Research Journals. (2014). Comparison of Magnesium by EDTA and EGTA as chelating agent. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic Acid

Executive Summary & Chemical Profile 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid is a specialized halogenated aromatic intermediate, structurally related to dye precursors like H-Acid.[1][2][3][4][5] Unlike common...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid is a specialized halogenated aromatic intermediate, structurally related to dye precursors like H-Acid.[1][2][3][4][5] Unlike common organic acids, its disposal is governed by three critical chemical characteristics:

  • High Acidity: Two sulfonic acid groups (-SO₃H) render the compound corrosive (pH < 2 in solution).[2][3][4][5]

  • Halogen Content: The chlorine substituent classifies it as Halogenated Organic Waste , necessitating segregation from non-halogenated solvents to prevent non-compliant incineration.[1][3][5]

  • Water Solubility: High solubility poses a risk of immediate aquatic contamination if improperly released into drainage systems.[2][3][5]

Immediate Action Required: If you have a spill >100g, immediately isolate the area and refer to Section 5 (Emergency Procedures) .[1][2][3][5]

Safety & Engineering Controls

Before handling waste, establish a defensive barrier against chemical exposure.[1][3][5][6][7][8] This compound is a skin sensitizer and corrosive agent.[1][3][5]

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Hand Protection Double-gloving: Inner: Nitrile (0.11 mm)Outer: Neoprene or Nitrile (0.2 mm)Naphthalene derivatives can permeate thin latex.[2][3][4][5] Double layers protect against mechanical tears during waste transfer.[1][3][5]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Face shields alone are insufficient against acidic splashes during neutralization.[2][3][5]
Respiratory N95 (Minimum) or P100 RespiratorRequired if handling dry powder to prevent inhalation of corrosive dust.[2][3][5]
Body Tyvek® Lab Coat or Chemical ApronProtects personal clothing from acidic degradation and staining.[2][3][5]

Disposal Procedures: Step-by-Step Protocols

Scenario A: Disposal of Solid Waste (Pure Substance)

Do not dissolve solid waste unnecessarily.[2][3][5] Volume expansion increases disposal costs.[1][2][3][4][5]

  • Containment: Transfer the solid directly into a Wide-Mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1][3][5]

  • Labeling: Affix a hazardous waste label with the following identifiers:

    • Chemical Name: 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid[1][2][3][4][5]

    • Hazards: Corrosive, Toxic, Halogenated.[1][3]

  • Segregation: Store in the Solid Toxic/Corrosive waste stream.[2][3][5]

Scenario B: Disposal of Aqueous/Liquid Waste (Reaction Mixtures)

This protocol utilizes an exothermic neutralization process.[2][3][5] Perform in a fume hood.

Reagents Required:

  • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) – Avoid Sodium Hydroxide (NaOH) to prevent rapid, violent heating.[1][2][3][4][5]

  • pH strips or meter.[2][3][5]

Protocol:

  • Dilution: If the solution is concentrated (>10%), dilute 1:1 with cold water to increase heat capacity.

  • Neutralization:

    • Place the waste container in a secondary containment tray / ice bath.[3][5]

    • Slowly add solid Na₂CO₃ while stirring.[2][3][5]

    • Observation: Effervescence (CO₂ release) will occur.[2][3][5] Wait for bubbling to cease before adding more.

  • Endpoint Verification: Continue addition until pH reaches 6.0 – 9.0 .

  • Transfer: Pour the neutralized solution into a waste container compatible with halogenated aqueous waste.

  • Final Classification: Even if neutralized, DO NOT POUR DOWN THE DRAIN . The aromatic ring and chlorine content require thermal destruction.[3][5]

    • Correct Stream:Aqueous Waste with Halogens .[2][3][5]

Waste Classification & Regulatory Logic

Proper coding ensures your facility remains compliant with EPA (RCRA) or local environmental standards.[2][3][5]

ParameterClassification / CodeExplanation
RCRA Status D002 (Corrosive) Applicable if pH < 2.0 prior to neutralization.[1][2][3][4][5]
Halogen Status Halogenated Contains Chlorine.[2][3][5][6] Must be incinerated at >1100°C to prevent dioxin formation.[1][3][5]
Segregation Acid / Toxic Keep away from oxidizers (e.g., Nitric Acid) to prevent nitration/exothermic runaway.[1][2][3][5]

Workflow Visualization

The following decision tree outlines the logical flow for assessing and processing this specific chemical waste.

DisposalWorkflow Start Waste Generation: 4-Chloro-5-hydroxynaphthalene- 2,7-disulphonic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath PackSolid Pack in HDPE Jar Do NOT Dissolve SolidPath->PackSolid CheckpH Check pH LiquidPath->CheckpH Labeling Labeling: 1. Chemical Name 2. 'Halogenated' 3. 'Corrosive' (if pH<2) PackSolid->Labeling Neutralize Neutralize with Na2CO3 (Target pH 6-9) CheckpH->Neutralize pH < 5 Verify Verify pH & Cool CheckpH->Verify pH 6-9 Neutralize->Verify Verify->Labeling FinalStorage Store in Halogenated Waste Area Labeling->FinalStorage

Figure 1: Decision matrix for the segregation and treatment of Chlorinated Naphthalene Sulfonic Acid waste.

Emergency Procedures (Spill Response)

Minor Spill (< 100 mL / 50 g):

  • Ventilate: Open fume hoods; clear immediate area.[2][3][5]

  • Neutralize: Cover spill with Sodium Carbonate or Spill-X-A powder.[3][4][5]

  • Collect: Scoop paste into a plastic pail.

  • Clean: Wash surface with soap and water; collect rinsate as hazardous waste.[2][3][5]

Major Spill (> 1 Liter / 500 g):

  • Evacuate: Alert safety officer.

  • Isolate: Do not allow spill to enter floor drains (aquatic toxicity risk).[2][3][5]

  • PPE Upgrade: Use full-face respirator if dust/aerosols are present.[3][4][5]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Identification.[2][3][4][5] (Code D002 for Corrosivity).[2][3][5][6]

  • National Institutes of Health (PubChem). Compound Summary: Naphthalene Disulfonic Acids (General Safety).[2][3][5]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[2][3][5]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Waste Management).[2][3][5]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic Acid

[1][2] Part 1: Executive Safety Assessment Substance Class: Halogenated Aromatic Sulfonic Acid Primary Hazard Classification: Corrosive / Severe Irritant [1][2] Handling 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Safety Assessment

Substance Class: Halogenated Aromatic Sulfonic Acid Primary Hazard Classification: Corrosive / Severe Irritant [1][2]

Handling 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid requires a safety protocol that goes beyond standard organic chemistry hygiene. As a sulfonic acid derivative with a chlorine substituent, this compound presents a dual threat: high acidity (pKa < 1) typical of sulfonic groups, and potential for sensitization due to the halogenated aromatic ring.[2]

Critical Hazard Mechanism:

  • Hygroscopic Activation: In its solid form, the powder is hygroscopic. Upon contact with moisture (sweat, mucous membranes), it rapidly hydrolyzes to form a highly acidic local environment, leading to immediate chemical burns or severe dermatitis.[2]

  • Respiratory sensitization: Naphthalene derivatives are known to irritate the upper respiratory tract. Inhalation of dusts can cause chronic sensitization.

Part 2: PPE Technical Specifications (The Barrier System)

We do not rely on "generic" PPE. We utilize a Task-Based Barrier System . The following specifications are non-negotiable for this compound.

Hand Protection: The "Double-Shell" Protocol

Standard nitrile exam gloves are insufficient for prolonged handling of sulfonic acid solutions due to acid degradation.[1]

LayerMaterial SpecificationScientific Rationale
Inner Layer Nitrile (4 mil) Acts as a second skin and sweat barrier.[1][2] Provides high tactile sensitivity for weighing.
Outer Layer Neoprene or High-Grade Nitrile (≥8 mil) Chemical Resistance: Sulfonic acids attack standard latex.[1][2] Neoprene offers superior resistance to acidic permeation and prevents "breakthrough" during accidental splashes.
Cuff Style Extended Cuff (300mm) Must overlap the lab coat sleeve to prevent wrist exposure—a common failure point in fume hood operations.[2]
Respiratory Protection: Particulate Control
  • Primary Engineering Control: All handling of the solid must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • PPE Requirement: If weighing outside a hood (strongly discouraged) or during spill cleanup, use a P100 (HEPA) Half-Face Respirator .[1][2]

    • Why not N95? N95 filters 95% of particles >0.3 microns. Naphthalene sulfonic acid dusts can be extremely fine; P100 offers 99.97% efficiency and an oil-proof rating, which is critical if the substance is solvated in organic media.[1]

Eye & Face Protection[3][4][5][6][7][8][9][10][11][12]
  • Standard: Chemical Splash Goggles (Indirect Venting) .

  • Prohibited: Safety glasses with side shields.

    • Reasoning: Fine acidic powders can drift around side shields. Indirect venting prevents fogging while blocking dust entry.

  • High-Volume Handling: Add a Polycarbonate Face Shield over goggles when handling volumes >100g or concentrated solutions to protect against projectile splashes.[1]

Part 3: Operational Decision Matrix (Visualization)[1][2]

The following diagram illustrates the logical flow for PPE selection and Emergency Response based on the state of the matter.

SafetyProtocol Start Start: Assess Material State State_Solid State: SOLID POWDER (High Inhalation Risk) Start->State_Solid State_Liquid State: SOLUTION (Acidic) (High Splash/Corrosion Risk) Start->State_Liquid Eng_Control_Sol Engineering Control: Fume Hood Required (Draft Shield for Balance) State_Solid->Eng_Control_Sol Eng_Control_Liq Engineering Control: Secondary Containment Tray State_Liquid->Eng_Control_Liq PPE_Solid PPE Protocol A: - Double Nitrile Gloves - Splash Goggles - Lab Coat (Buttoned) Eng_Control_Sol->PPE_Solid Spill EVENT: SPILL / EXPOSURE PPE_Solid->Spill Failure PPE_Liquid PPE Protocol B: - Neoprene over Nitrile - Face Shield + Goggles - Chemical Apron Eng_Control_Liq->PPE_Liquid PPE_Liquid->Spill Failure Action_Skin Skin Contact: Flush 15min (No Soap initially) Neutralize later Spill->Action_Skin Action_Spill Spill Cleanup: Cover with Sodium Bicarbonate (Wait for CO2 release to stop) Spill->Action_Spill

Figure 1: Decision Logic for PPE Selection and Emergency Response based on material state.

Part 4: Standard Operating Procedures (SOP)

Phase 1: Weighing & Transfer (Solid State)

Risk: Airborne dust generation.

  • Static Elimination: Use an anti-static gun or polonium strip on the weighing boat. Sulfonic acids are prone to static charge, causing powder to "jump" and disperse.

  • Draft Protection: Use a balance draft shield inside the fume hood.

  • Technique: Do not pour from the stock bottle. Use a stainless steel spatula.

  • Decontamination: Immediately wipe the balance area with a moist paper towel (water) followed by a dry wipe.

Phase 2: Solubilization (Liquid State)

Risk: Exothermic reaction and splashing.

  • Solvent Choice: When dissolving in water, add the solid to the water , never the reverse.

  • Vessel: Use borosilicate glass (Pyrex/Duran). Avoid soft glass which may etch over time with strong sulfonic acids.

  • Secondary Containment: Perform all dissolution in a plastic tray capable of holding 110% of the volume.

Phase 3: Disposal & Waste Management

Core Principle: Never dispose of acidic organics down the drain.

  • Neutralization (Pre-Disposal):

    • Create a dilute solution of Sodium Bicarbonate (NaHCO3) or Sodium Hydroxide (NaOH).[2]

    • Slowly add the sulfonic acid waste to the base.

    • Observation: Watch for CO2 evolution (bubbling). Continue until pH is neutral (pH 6-8).

  • Categorization:

    • Label as: "Halogenated Organic Acid Waste" .

    • Do not mix with oxidizers (e.g., Nitric Acid) to prevent formation of toxic chlorine gas.

Part 5: References & Authority[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Chromotropic Acid Derivatives. Retrieved from .[2]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation. Retrieved from .[2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection (29 CFR 1910.134). Retrieved from .[2]

  • Thermo Fisher Scientific. Safety Data Sheet: Naphthalenedisulfonic Acid Derivatives. (General Class Reference). Retrieved from .[2]

Sources

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